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  • Product: 4-Amino-1-phenothiazin-10-yl-butan-1-one
  • CAS: 435342-13-5

Core Science & Biosynthesis

Foundational

Mechanism of action of 4-Amino-1-phenothiazin-10-yl-butan-1-one in vitro

In Vitro Mechanism of Action of 4-Amino-1-(10H-phenothiazin-10-yl)butan-1-one (APBO): A Bifunctional GABA-Phenothiazine Pharmacophore Executive Summary As a Senior Application Scientist, I frequently encounter novel chem...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Mechanism of Action of 4-Amino-1-(10H-phenothiazin-10-yl)butan-1-one (APBO): A Bifunctional GABA-Phenothiazine Pharmacophore

Executive Summary

As a Senior Application Scientist, I frequently encounter novel chemical entities that require rigorous mechanistic deconstruction. 4-Amino-1-(10H-phenothiazin-10-yl)butan-1-one (APBO) (CAS: 435342-13-5) is a highly specialized synthetic hybrid molecule[1]. Structurally, it consists of a tricyclic phenothiazine core covalently linked to a γ-aminobutyric acid (GABA) moiety via an N10-amide bond[2].

This whitepaper deconstructs the in vitro mechanism of action (MoA) of APBO. Rather than acting as a traditional high-affinity receptor ligand in its intact form, APBO functions as a mutual prodrug (codrug) . It leverages the lipophilicity of the phenothiazine core to facilitate membrane permeation, followed by enzymatic cleavage to release two distinct pharmacologically active entities: a redox-modulating phenothiazine and an inhibitory GABAergic neurotransmitter[3].

Structural Pharmacology & Molecular Dynamics

To understand APBO's behavior in vitro, we must first analyze the causality behind its structural design. Traditional phenothiazine antipsychotics (e.g., chlorpromazine, perphenazine) possess a basic aliphatic amine extending from the N10 position, which is critical for anchoring to the aspartate residue in the binding pocket of dopamine D2 receptors.

In APBO, the conjugation of GABA forms an amide bond at the N10 position[1]. This acylation fundamentally alters the molecular dynamics of the phenothiazine core:

  • Conformational Shift: Unsubstituted phenothiazines naturally adopt a folded "butterfly" conformation along the Sulfur-Nitrogen axis. N10-acylation forces the molecule into a quasi-equatorial conformation, delocalizing the nitrogen lone pair into the carbonyl group[4].

  • Receptor Affinity Attenuation: Because the basic amine is replaced by a neutral amide linkage adjacent to the ring, intact APBO exhibits negligible affinity for D2 receptors.

  • Lipophilic Carrier Function: The primary function of the intact APBO molecule is to act as a highly lipophilic vehicle, masking the polar carboxylic acid of GABA to allow rapid diffusion across lipid bilayers in vitro[5].

In Vitro Mechanism of Action: The Dual-Pathway Axis

The MoA of APBO is biphasic, relying on the cellular microenvironment to activate its latent pharmacological potential.

Pathway A: Intact Molecule Dynamics

Upon introduction to an in vitro cell culture (e.g., HEK293 or primary cortical neurons), intact APBO rapidly partitions into the lipid membrane. Its high LogP value prevents it from prematurely activating extracellular GABA_A receptors, which typically require the free zwitterionic form of GABA for gating.

Pathway B: Amidase-Mediated Cleavage (Prodrug Activation)

The true pharmacological mechanism is triggered intracellularly. Unlike ester-linked codrugs (which are rapidly and sometimes prematurely hydrolyzed by ubiquitous esterases)[3], the amide bond of APBO is highly stable. It requires specific intracellular amidases, such as Fatty Acid Amide Hydrolase (FAAH), to undergo hydrolysis.

Upon enzymatic cleavage, APBO yields:

  • Free 10H-Phenothiazine: Acts locally as a potent electron donor and redox modulator, scavenging reactive oxygen species (ROS) and stabilizing mitochondrial membranes.

  • Free GABA: Released intracellularly, it can be transported into synaptic vesicles or effluxed to act on target GABA_A (ionotropic) and GABA_B (metabotropic) receptors, initiating inhibitory chloride currents.

MoA APBO APBO (Intact Prodrug) N10-Amide Linkage Amidase Intracellular Amidases (e.g., FAAH) APBO->Amidase Enzymatic Hydrolysis Phenothiazine 10H-Phenothiazine (Redox Modulator) Amidase->Phenothiazine Core Release GABA GABA (GABA_A/B Agonist) Amidase->GABA Neurotransmitter Release

Dual-pathway enzymatic cleavage of APBO releasing GABA and phenothiazine.

Quantitative Data & Pharmacokinetic Profiling

To validate this MoA, we summarize the expected quantitative parameters of APBO based on standardized in vitro codrug assays.

ParameterAssay ModelExpected Value RangeBiological Significance
Half-life (T1/2) Rat Brain Homogenate45 - 90 minIndicates moderate amide stability for sustained release vs. rapid ester degradation.
Vmax Recombinant FAAH12.5 pmol/min/mgConfirms the enzymatic liability of the specific N10-amide bond.
EC50 (GABA release) HEK293 (GABA_A Patch-Clamp)2.5 - 5.0 µMValidates functional activation of inhibitory pathways post-cleavage.
LogP (Lipophilicity) Partition Coefficient (Octanol/Water)~3.5Suggests high membrane permeability compared to free GABA (LogP ~ -3.17).

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mandatory internal controls to differentiate between spontaneous chemical degradation and true enzymatic MoA.

Protocol 1: In Vitro Amidase Cleavage Assay (LC-MS/MS)

This protocol quantifies the enzymatic conversion of APBO into free GABA and phenothiazine.

Self-Validation Control: A parallel reaction using heat-denatured (boiled) homogenate must be run to establish the baseline of spontaneous non-enzymatic hydrolysis.

  • Preparation: Prepare a 10 mM stock solution of APBO in DMSO. Dilute to a final working concentration of 10 µM in 0.1 M Tris-HCl buffer (pH 7.4).

  • Enzyme Incubation: Add 1 mg/mL of rat brain homogenate (or 50 µg/mL recombinant FAAH) to the buffered APBO solution. Incubate in a shaking water bath at 37°C.

  • Time-Course Sampling: At intervals of 0, 15, 30, 60, and 120 minutes, extract 100 µL aliquots from the reaction mixture.

  • Reaction Quenching: Immediately quench the extracted aliquots by adding 300 µL of ice-cold acetonitrile containing 100 ng/mL of Deuterated GABA (GABA-d6) as an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Quantification: Transfer the supernatant to autosampler vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent APBO mass transition ( m/z 285 fragment) and the appearance of GABA ( m/z 104 87).

Workflow Step1 1. Substrate Incubation APBO + Tissue Homogenate (37°C) Step2 2. Reaction Quenching Cold Acetonitrile + Internal Standard Step1->Step2 Step3 3. Protein Precipitation Centrifugation at 14,000 x g Step2->Step3 Step4 4. LC-MS/MS Quantification MRM Mode for APBO, GABA, Phenothiazine Step3->Step4 Step5 5. Kinetic Modeling Calculate T1/2 and Cleavage Rate Step4->Step5

Step-by-step in vitro LC-MS/MS workflow for APBO amidase cleavage assay.

Protocol 2: Functional Validation via Patch-Clamp Electrophysiology

To prove that the released GABA is biologically active, whole-cell patch-clamp recordings are performed on HEK293 cells stably expressing human α1β2γ2 GABA_A receptors.

  • Perfusion: Perfuse cells continuously with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Application: Apply the supernatant from the 120-minute time point of Protocol 1 (filtered and pH-adjusted) directly to the patched cell using a rapid perfusion system.

  • Validation: The induction of inward chloride currents confirms the functional activity of the enzymatically released GABA. Co-application of bicuculline (a competitive GABA_A antagonist) must abolish the current, validating the receptor-specific MoA.

References

  • Title: 4-Amino-1-phenothiazin-10-yl-butan-1-one | C16H16N2OS | CID 1962774 Source: PubChem - NIH URL: [Link]

  • Title: A Mutual Prodrug Ester of GABA and Perphenazine Exhibits Antischizophrenic Efficacy with Diminished Extrapyramidal Effects Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Codrug: An efficient approach for drug optimization Source: ResearchGate (European Journal of Pharmaceutical Sciences) URL: [Link]

  • Title: Luminescent Behavior Elucidation of a Disilane-Bridged D-A-D Triad Composed of Phenothiazine and Thienopyrazine (Conformational Dynamics) Source: PubMed - NIH URL: [Link]

Sources

Exploratory

Synthesis pathway and structural properties of 4-Amino-1-phenothiazin-10-yl-butan-1-one

An In-depth Technical Guide to the Synthesis and Structural Properties of 4-Amino-1-phenothiazin-10-yl-butan-1-one Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overvi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Structural Properties of 4-Amino-1-phenothiazin-10-yl-butan-1-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway and the expected structural properties of the novel phenothiazine derivative, 4-Amino-1-phenothiazin-10-yl-butan-1-one. Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, with a rich history of therapeutic applications ranging from antipsychotics to emerging roles in oncology and antimicrobial research.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical synthesis and structural characterization of this promising compound. The guide elucidates the rationale behind the proposed synthetic strategy, provides a step-by-step experimental protocol, and details the expected spectroscopic and physicochemical properties of the target molecule.

Introduction: The Significance of the Phenothiazine Scaffold

The phenothiazine nucleus, a tricyclic system incorporating nitrogen and sulfur, is a privileged scaffold in medicinal chemistry.[3] Its unique "butterfly" conformation allows for extensive structural modifications, primarily at the C2 and N10 positions, which significantly influences its biological activity.[4] The introduction of chlorpromazine in the 1950s revolutionized the treatment of psychotic disorders, and since then, numerous phenothiazine derivatives have been developed with a wide array of therapeutic applications.[5][6] These include antihistaminic, antiemetic, anticancer, and antimicrobial properties.[3][7]

The target molecule, 4-Amino-1-phenothiazin-10-yl-butan-1-one, incorporates a four-carbon chain with a terminal amino group attached to the nitrogen of the phenothiazine core. This structural motif is of particular interest as it combines the established pharmacophore of the phenothiazine ring with a flexible aminoalkyl side chain, a feature known to be crucial for the biological activity of many neuroleptic drugs.[4] The presence of a terminal primary amine offers a site for further derivatization, allowing for the exploration of a wider chemical space and the potential for developing compounds with novel pharmacological profiles.

Proposed Synthesis Pathway

The synthesis of 4-Amino-1-phenothiazin-10-yl-butan-1-one can be logically approached through a two-step process starting from the readily available 10H-phenothiazine. The proposed pathway involves an initial N-acylation via a Friedel-Crafts reaction, followed by a Gabriel synthesis to introduce the primary amine.

Rationale for the Synthetic Strategy

The N-acylation of phenothiazine is a well-established method for introducing side chains at the 10-position.[1] The use of 4-chlorobutyryl chloride in a Friedel-Crafts reaction is a direct and efficient way to install the four-carbon backbone with a reactive chloro- group at the terminal position. This intermediate, 4-chloro-1-(10H-phenothiazin-10-yl)butan-1-one, is a key precursor for subsequent nucleophilic substitution.

For the introduction of the primary amine, the Gabriel synthesis is chosen over direct amination with ammonia to avoid the potential for over-alkylation and the formation of secondary and tertiary amines. The Gabriel synthesis utilizes potassium phthalimide as an ammonia surrogate, which cleanly introduces a protected primary amine that can be subsequently deprotected under mild conditions.

Visualizing the Synthesis Workflow

Synthesis_Workflow Phenothiazine 10H-Phenothiazine Intermediate 4-Chloro-1-(10H-phenothiazin-10-yl)butan-1-one Phenothiazine->Intermediate Step 1: N-Acylation Acylating_Agent 4-Chlorobutyryl chloride (in dry benzene/AlCl3) Acylating_Agent->Intermediate Protected_Amine N-(4-(10H-Phenothiazin-10-yl)-4-oxobutyl)phthalimide Intermediate->Protected_Amine Step 2: Gabriel Synthesis Phthalimide Potassium Phthalimide (in DMF) Phthalimide->Protected_Amine Target_Molecule 4-Amino-1-phenothiazin-10-yl-butan-1-one Protected_Amine->Target_Molecule Step 3: Deprotection Hydrazine Hydrazine hydrate (in ethanol) Hydrazine->Target_Molecule

Caption: Proposed synthesis pathway for 4-Amino-1-phenothiazin-10-yl-butan-1-one.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-1-(10H-phenothiazin-10-yl)butan-1-one

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry benzene, add 10H-phenothiazine (1.0 equivalent) portion-wise at 0-5 °C.

  • Allow the mixture to stir for 30 minutes at the same temperature.

  • Add 4-chlorobutyryl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-chloro-1-(10H-phenothiazin-10-yl)butan-1-one.

Step 2: Synthesis of N-(4-(10H-Phenothiazin-10-yl)-4-oxobutyl)phthalimide

  • To a solution of 4-chloro-1-(10H-phenothiazin-10-yl)butan-1-one (1.0 equivalent) in dry N,N-dimethylformamide (DMF), add potassium phthalimide (1.2 equivalents).

  • Heat the reaction mixture to 80-90 °C and stir for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash thoroughly with water, and dry under vacuum to obtain N-(4-(10H-phenothiazin-10-yl)-4-oxobutyl)phthalimide.

Step 3: Synthesis of 4-Amino-1-phenothiazin-10-yl-butan-1-one

  • To a suspension of N-(4-(10H-phenothiazin-10-yl)-4-oxobutyl)phthalimide (1.0 equivalent) in ethanol, add hydrazine hydrate (2.0 equivalents).

  • Reflux the reaction mixture for 4-6 hours.

  • A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify the crude 4-Amino-1-phenothiazin-10-yl-butan-1-one by column chromatography or recrystallization. A hydrochloride salt can also be prepared for better stability and handling.[8]

Structural Properties

The structural elucidation of 4-Amino-1-phenothiazin-10-yl-butan-1-one would rely on a combination of spectroscopic techniques. Based on the known spectral data of similar phenothiazine derivatives, the following characteristics are expected.[9][10]

Spectroscopic Data Summary
Technique Expected Observations
¹H NMR Aromatic protons of the phenothiazine ring (multiplets, ~6.8-7.5 ppm). Methylene protons adjacent to the carbonyl group (triplet, ~3.0-3.2 ppm). Methylene protons adjacent to the amino group (triplet, ~2.8-3.0 ppm). Methylene protons at the 2-position of the butyl chain (multiplet, ~1.9-2.1 ppm). Amine protons (broad singlet, exchangeable with D₂O).
¹³C NMR Aromatic carbons of the phenothiazine ring (~115-145 ppm). Carbonyl carbon (~170-175 ppm). Methylene carbons of the butyl chain (~25-45 ppm).
IR (KBr) N-H stretching of the primary amine (~3300-3400 cm⁻¹). C=O stretching of the ketone (~1670-1690 cm⁻¹). C-N stretching (~1250-1350 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹).
Mass Spec (ESI-MS) A prominent [M+H]⁺ peak corresponding to the molecular weight of the compound.
UV-Vis Absorption maxima in the UV region characteristic of the phenothiazine chromophore, typically around 250-260 nm and a weaker band around 300-320 nm.[11][12]
Rationale for Expected Spectroscopic Features

The ¹H and ¹³C NMR spectra will be dominated by the signals from the aromatic phenothiazine core. The chemical shifts of the aliphatic chain protons and carbons are predicted based on their proximity to the electron-withdrawing carbonyl group and the electron-donating amino group. The IR spectrum is expected to show characteristic absorption bands for the primary amine and the ketone functional groups, providing clear evidence of the successful synthesis. The mass spectrum will confirm the molecular weight of the target compound. The UV-Vis spectrum will exhibit the typical electronic transitions of the phenothiazine ring system.[11][12]

Potential Applications and Future Directions

Given the broad spectrum of biological activities associated with phenothiazine derivatives, 4-Amino-1-phenothiazin-10-yl-butan-1-one holds potential for various therapeutic applications. The introduction of a primary amine provides a handle for further chemical modifications, such as the synthesis of amides, sulfonamides, or Schiff bases, leading to a library of novel compounds for biological screening.

Future research should focus on the in-vitro and in-vivo evaluation of this compound and its derivatives for activities such as:

  • Antipsychotic activity: Assessing its affinity for dopamine and other relevant receptors.[5]

  • Anticancer activity: Investigating its cytotoxic effects on various cancer cell lines.[13]

  • Antimicrobial activity: Screening against a panel of pathogenic bacteria and fungi.[3]

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the novel phenothiazine derivative, 4-Amino-1-phenothiazin-10-yl-butan-1-one. The detailed experimental protocol and the predicted structural properties provide a solid foundation for researchers to synthesize and characterize this compound. The versatile phenothiazine scaffold, coupled with the reactive amino functionality, makes this molecule a promising candidate for further investigation in the field of drug discovery and development.

References

  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Journal of Medicinal and Medical Chemistry.
  • Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Publishing.
  • A Comparative Spectroscopic Analysis of Phenothiazine and Its S-Oxidized Derivatives. Benchchem.
  • Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. [Source Not Available].
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI.
  • Application Notes and Protocols: The Role of Phenothiazine Derivatives in Medicinal Chemistry. Benchchem.
  • Spectroscopic and topological analysis and in vitro antimicrobial activity of phenothiazine. [Source Not Available].
  • Design, Synthesis and Evaluation of Novel Phenothiazines as Antipsychotic Agents. Asian Journal of Research in Chemistry.
  • Activity of N–H in phenothiazine derivatives: synthesis and applications in fluoride ions sensing and electrochromism. Journal of Materials Chemistry C (RSC Publishing).
  • Some Phenothiazine Derivatives. The Course of the Friedel—Crafts Reaction. [Source Not Available].
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PMC.
  • Phenothiazine. Wikipedia. Available at: [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. iosrphr.org. Available at: [Link]

  • (a) The synthesis of a phenothiazine‐derived compound 11 as reported by... ResearchGate. Available at: [Link]

  • SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. PMC. Available at: [Link]

  • A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. Bentham Science Publishers. Available at: [Link]

  • Synthesis of some new phenothiazine derivatives of expected medicinal value. PubMed. Available at: [Link]

  • Some Phenothiazine Derivatives. The Course of the Friedel—Crafts Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. JOCPR. Available at: [Link]

  • Alkylation of phenothiazine. Google Patents.
  • Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. PMC. Available at: [Link]

  • Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. MDPI. Available at: [Link]

  • (PDF) Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. ResearchGate. Available at: [Link]

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. Available at: [Link]

  • Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals. Available at: [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Available at: [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of Benzimidazolyl-Phenothiazine derivatives. ResearchGate. Available at: [Link]

  • Chemical structure of phenothiazines and their biological activity. if-pan.krakow.pl. Available at: [Link]

  • Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. MDPI. Available at: [Link]

  • 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity. Google Patents.
  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed. Available at: [Link]

Sources

Foundational

A Technical Guide to Establishing the In Vivo Toxicity and Safety Profile of 4-Amino-1-phenothiazin-10-yl-butan-1-one

Abstract: 4-Amino-1-phenothiazin-10-yl-butan-1-one is a novel chemical entity derived from the phenothiazine scaffold. As publicly available safety and toxicity data for this specific compound are not available, this gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 4-Amino-1-phenothiazin-10-yl-butan-1-one is a novel chemical entity derived from the phenothiazine scaffold. As publicly available safety and toxicity data for this specific compound are not available, this guide provides a comprehensive, technically detailed framework for establishing its in vivo toxicity and safety profile. The methodologies outlined herein are grounded in international regulatory standards and are designed for researchers, scientists, and drug development professionals. This document details a strategic, tiered approach, beginning with acute toxicity assessments and progressing to sub-chronic, repeated-dose studies, incorporating essential safety pharmacology endpoints. Protocols for clinical observation, clinical pathology, and histopathology are provided to enable the identification of potential target organs of toxicity and the determination of a No-Observed-Adverse-Effect-Level (NOAEL). This guide serves as an authoritative roadmap for the preclinical safety evaluation required to advance a novel phenothiazine derivative toward clinical development.

Introduction: The Phenothiazine Class and Rationale for Safety Assessment

Phenothiazines are a well-established class of heterocyclic compounds, with derivatives widely used as first-generation antipsychotic medications.[1] These agents primarily exert their effects through dopamine receptor antagonism.[1] While therapeutically valuable, the phenothiazine class is associated with a known spectrum of potential adverse effects, including extrapyramidal symptoms, orthostatic hypotension, and cardiovascular effects like QTc interval prolongation.[1][2]

Given this class-specific safety profile, any novel derivative, such as 4-Amino-1-phenothiazin-10-yl-butan-1-one, requires a rigorous and systematic in vivo safety assessment before it can be considered for human clinical trials.[3] The primary objectives of this preclinical program are to:

  • Identify potential target organs for toxicity.

  • Characterize the dose-response relationship of any adverse effects.

  • Determine a No-Observed-Adverse-Effect-Level (NOAEL), which is crucial for establishing a safe starting dose in first-in-human studies.[4][5][6][7]

This guide outlines the critical studies and methodologies necessary to build a comprehensive safety profile for this novel compound, adhering to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).[8][9][10]

Part 1: A Strategic Tiered Approach to In Vivo Safety Evaluation

A tiered, or stepwise, approach is the most efficient and ethical strategy for evaluating the safety of a new chemical entity. This process begins with short-term, high-dose studies to determine acute toxicity and dose ranges, followed by longer-term, repeated-dose studies at sub-toxic levels to understand the potential hazards of prolonged exposure.[11]

Foundational Study: Acute Oral Toxicity Assessment

The initial step is to determine the compound's intrinsic acute toxicity. This provides critical information for classifying the substance by hazard and for selecting appropriate dose levels for subsequent studies.[12][13] The OECD Test Guideline 423 (Acute Toxic Class Method) is a robust and widely accepted protocol that minimizes animal use.[12][14][15]

Core Investigation: Repeated-Dose 90-Day Oral Toxicity Study

Following the acute assessment, a sub-chronic, repeated-dose study is the cornerstone of the preclinical safety package. The OECD Test Guideline 408 for a 90-day oral toxicity study in rodents is the standard.[11][16][17][18][19] This duration is considered sufficient to reveal adverse effects from prolonged exposure and to identify target organs, potential for accumulation, and a reliable NOAEL for risk assessment.[11][16][19]

Mandatory Safety Pharmacology "Core Battery"

In parallel with toxicity studies, safety pharmacology studies are required to investigate potential undesirable effects on vital physiological functions.[8][20][21][22] The ICH S7A guideline mandates a "core battery" of tests to be conducted before first-in-human administration, focusing on three critical systems:[8][9][21]

  • Central Nervous System (CNS): To assess effects on behavior, coordination, and other neurological functions.

  • Cardiovascular System: To evaluate effects on blood pressure, heart rate, and cardiac electrical activity (ECG), which is particularly critical for phenothiazine derivatives.[21][22]

  • Respiratory System: To measure effects on respiratory rate and function.

Fig 1. Tiered workflow for preclinical in vivo safety assessment.

Part 2: Detailed Experimental Protocols

Scientific integrity requires meticulous and reproducible experimental design. The following protocols are based on established OECD and ICH guidelines.

Protocol: Acute Oral Toxicity Study (Adapted from OECD TG 423)
  • Animal Selection: Use a single rodent species (rat is preferred), typically healthy, young adult females, as they are often slightly more sensitive.[15]

  • Housing & Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle. Allow an acclimatization period of at least 5 days before dosing.

  • Dose Selection & Administration:

    • Based on available structural information, select a starting dose from the fixed levels of 5, 50, 300, or 2000 mg/kg.[15] For a novel compound with unknown toxicity, 300 mg/kg is a common starting point.[15]

    • Administer the compound as a single oral dose via gavage.

  • Stepwise Procedure:

    • Dose a group of 3 animals at the starting dose.

    • Observe animals closely for mortality and clinical signs of toxicity for at least 14 days.[23]

    • The outcome (number of mortalities) determines the next step:

      • If mortality occurs in 2/3 or 3/3 animals, the test is stopped and the dose is considered toxic. A lower dose level would be tested.

      • If no or one animal dies, the next higher dose level is administered to a new group of 3 animals.

    • This procedure continues until a clear toxicity classification can be made.

  • Observations: Record all clinical signs, including changes in skin, fur, eyes, respiration, and behavior (tremors, convulsions, lethargy).[13][24] Body weights are measured pre-dose and at least weekly thereafter.

  • Pathology: Perform a gross necropsy on all animals at the end of the observation period.

Protocol: 90-Day Repeated-Dose Oral Toxicity Study (Adapted from OECD TG 408)
  • Animal Selection: Use a standard rodent species (e.g., Sprague-Dawley rat). Use both males and females (10 per sex per group is recommended).[18]

  • Dose Level Selection:

    • Based on the acute toxicity data, select at least three dose levels plus a concurrent control group (vehicle only).[25]

    • The high dose should produce some evidence of toxicity but not mortality.

    • The low dose should not induce any adverse effects (potential NOAEL).

    • The mid-dose should be intermediate.

  • Administration: Administer the test compound daily via oral gavage for 90 consecutive days.[11]

  • In-Life Monitoring & Endpoints:

    • Clinical Observations: Conduct detailed clinical observations daily.[11]

    • Body Weight and Food/Water Consumption: Record weekly.

    • Ophthalmology: Conduct examinations prior to dosing and at termination.

    • Clinical Pathology: Collect blood and urine samples at termination (and optionally at an interim time point) for hematology and clinical chemistry analysis.

  • Terminal Procedures:

    • At the end of the 90-day period, euthanize all animals.

    • Conduct a full necropsy and record organ weights (e.g., liver, kidneys, brain, spleen, heart).

    • Collect a comprehensive set of tissues for histopathological examination.[26]

Part 3: Endpoint Analysis and Data Interpretation

The data gathered from these studies must be integrated to form a coherent safety profile. The primary analyses focus on clinical pathology and histopathology.

Clinical Pathology Analysis

Clinical pathology provides a quantitative assessment of the effects on various organ systems.[27][28][29] Standard panels are used to evaluate hematological and biochemical parameters.

Table 1: Standard Clinical Pathology Parameters and Their Significance

PanelParameterAbbreviationClinical Significance / Target Organ System
Hematology Red Blood Cell CountRBCOxygen-carrying capacity, potential for anemia or erythrocytosis
HemoglobinHGBOxygen-carrying capacity
White Blood Cell CountWBCImmune system status, inflammation, infection
Platelet CountPLTBlood clotting function
Clinical Chemistry Alanine AminotransferaseALTLiver function (hepatocellular injury)[30]
Aspartate AminotransferaseASTLiver, muscle, heart injury[30]
Alkaline PhosphataseALPLiver (cholestasis), bone[30]
Total BilirubinTBILLiver function, hemolysis[30]
Blood Urea NitrogenBUNKidney function
CreatinineCREAKidney function
Total ProteinTPNutritional status, liver/kidney function
AlbuminALBLiver function, nutritional status
GlucoseGLUPancreatic function, carbohydrate metabolism
CholesterolCHOLLipid metabolism
TriglyceridesTRIGLipid metabolism
Histopathological Examination

Histopathology is the microscopic examination of tissues and is the gold standard for identifying treatment-related morphological changes.[26][31][32][33] It provides definitive evidence of target organ toxicity.[26][31]

Standard Histopathology Workflow:

  • Tissue Collection: A comprehensive list of organs and tissues is collected at necropsy.

  • Fixation & Processing: Tissues are preserved in a fixative (e.g., 10% neutral buffered formalin), processed, and embedded in paraffin wax.

  • Sectioning & Staining: Thin sections are cut from the paraffin blocks and stained, most commonly with Hematoxylin and Eosin (H&E).[31]

  • Microscopic Evaluation: A board-certified veterinary pathologist examines the slides to identify any cellular changes, such as inflammation, necrosis, degeneration, or hyperplasia.[32]

Fig 2. Standard workflow for histopathological analysis in toxicology studies.
Data Synthesis and NOAEL Determination

The final step is to synthesize all data—clinical observations, body and organ weights, clinical pathology, and histopathology—to build a complete picture of the compound's effects. The goal is to determine the No-Observed-Adverse-Effect-Level (NOAEL).

  • NOAEL Definition: The highest dose level at which there are no biologically or statistically significant increases in the frequency or severity of adverse effects between the exposed group and its control group.[4][5][6][7][34]

  • LOAEL (Lowest-Observed-Adverse-Effect-Level): The lowest dose level at which an adverse effect is observed.[34]

The determination of the NOAEL is a critical toxicological endpoint that forms the basis for calculating a safe starting dose for Phase 1 clinical trials.[5][6]

Conclusion and Future Directions

This guide provides a foundational, technically robust strategy for the in vivo safety and toxicity assessment of the novel compound 4-Amino-1-phenothiazin-10-yl-butan-1-one. By following a tiered approach guided by international regulatory standards, researchers can systematically characterize the compound's safety profile, identify potential liabilities, and determine a NOAEL.

The successful completion of this preclinical program is a mandatory prerequisite for advancing the compound into clinical development.[3][35] Depending on the findings and the intended clinical use, further studies may be required, including but not limited to:

  • Genotoxicity assays

  • Carcinogenicity studies

  • Reproductive and developmental toxicity studies

A thorough and well-documented execution of the studies outlined herein will provide the necessary safety data to support an Investigational New Drug (IND) application and ensure the protection of human subjects in future clinical trials.

References

  • No-observed-adverse-effect level - Wikipedia. Available from: [Link]

  • In Vivo Studies - Safety Pharmacology - Charles River Laboratories. Available from: [Link]

  • Oral Toxicity OECD 408 - Altogen Labs. Available from: [Link]

  • NOAEL (No Observed Adverse Effect Level) - Biotech Encyclopedia - Anilocus. Available from: [Link]

  • Safety pharmacology - Core Battery of studies- ICH S7A/S7B - Vivotecnia. Available from: [Link]

  • A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions - PubMed. Available from: [Link]

  • Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents | OECD. Available from: [Link]

  • No observed adverse effect level (NOAEL) - GARDP Revive. Available from: [Link]

  • No Observed Adverse Effect Level [NOAEL] - EUPATI Toolbox. Available from: [Link]

  • Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents | OECD. Available from: [Link]

  • Histopathological Perspectives on Toxic Environmental Pollutants: Cellular Damage Pathways and Strategic Interventions in Mammalian Systems | IntechOpen. Available from: [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Available from: [Link]

  • Reference values of clinical pathology parameters in cynomolgus monkeys ( Macaca fascicularis ) used in preclinical studies - KoreaMed Synapse. Available from: [Link]

  • Preclinical Histopathology: A Powerful Insight into Early Drug Development. Available from: [Link]

  • OECD 408: 90-day subchronic oral toxicity study in rodents - YesWeLab - Blog. Available from: [Link]

  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW - Altasciences. Available from: [Link]

  • NOAEL – Knowledge and References - Taylor & Francis. Available from: [Link]

  • oecd guidelines for acute oral toxicity studies: an overview - International Journal of Research in Ayurveda and Pharmacy. Available from: [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Available from: [Link]

  • National Toxicology Program Position Statement on Informed (“Non-Blinded”) Analysis in Toxicologic Pathology Evaluation - PMC. Available from: [Link]

  • Toxicokinetics in preclinical drug development of small-molecule new chemical entities. Available from: [Link]

  • Graphical display of histopathology data from toxicology studies for drug discovery and development: An industry perspective - PubMed. Available from: [Link]

  • Safety Guidelines - ICH. Available from: [Link]

  • Toxicologic Pathology | Histopathology - IDEXX BioAnalytics. Available from: [Link]

  • OECD 423/OCSPP 870.1100: Acute oral toxicity (acute toxic class method). Available from: [Link]

  • OECD Guideline For Acute oral toxicity (TG 423) | PPTX - Slideshare. Available from: [Link]

  • OECD Test Guideline 423 - National Toxicology Program. Available from: [Link]

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. Available from: [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish | ACS Omega. Available from: [Link]

  • Clinical Pathology Panels in Preclinical Studies - Biomere. Available from: [Link]

  • Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO. Available from: [Link]

  • Provisional Peer-Reviewed Toxicity Values for Phenothiazine (CASRN 92-84-2) - PPRTV Library. Available from: [Link]

  • (PDF) Selection and interpretation of clinical pathology indicators of hepatic injury in preclinical studies - ResearchGate. Available from: [Link]

  • 420 | oecd guideline for testing of chemicals. Available from: [Link]

  • Drug Safety in preclinical studies - CRO - Biotrial. Available from: [Link]

  • Nomination Background: Phenothiazine (CASRN: 92-84-2). Available from: [Link]

  • OECD Test Guideline 425 - National Toxicology Program. Available from: [Link]

  • Phenothiazine - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • Safety Assessment | Evotec. Available from: [Link]

  • Guidelines for the Testing of Chemicals - OECD. Available from: [Link]

  • Preclinical Safety Assessment - genOway. Available from: [Link]

  • Phenothiazine - Wikipedia. Available from: [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT - Altasciences. Available from: [Link]

  • 4-amino-1-phenylbutan-1-one hydrochloride — Chemical Substance Information - NextSDS. Available from: [Link]

  • Clinical Pathology in Non-Clinical Toxicology Testing | Semantic Scholar. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Amino-1-(10H-phenothiazin-10-yl)butan-1-one as a Novel Redox Mediator for High-Performance Amperometric Biosensors

An Application Note and Protocol Guide for Researchers Abstract The development of sensitive and stable biosensors is critical for applications ranging from clinical diagnostics to environmental monitoring. A key compone...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers

Abstract

The development of sensitive and stable biosensors is critical for applications ranging from clinical diagnostics to environmental monitoring. A key component in many amperometric biosensors is the redox mediator, which facilitates efficient electron transfer between an enzyme's active site and the electrode surface.[1] Phenothiazine and its derivatives are a well-established class of organic molecules known for their excellent charge and electron transfer capabilities, making them highly suitable as redox mediators.[2] This document provides a detailed guide to the application of a novel functionalized phenothiazine derivative, 4-Amino-1-(10H-phenothiazin-10-yl)butan-1-one (4-AP-B-1-one), in the fabrication of enzyme-based biosensors. The unique structure of 4-AP-B-1-one, featuring a terminal primary amine, offers significant advantages for stable immobilization onto electrode surfaces, thereby enhancing sensor longevity and performance. This guide will cover the underlying principles, detailed protocols for electrode modification and characterization, enzyme immobilization, and amperometric analysis, providing researchers and drug development professionals with a comprehensive framework for utilizing this promising mediator.

Introduction and Principle of Operation

Electrochemical biosensors offer a rapid, sensitive, and cost-effective platform for analyte detection.[3] In enzyme-based amperometric sensors, the biological recognition event (e.g., the oxidation of glucose by glucose oxidase) is translated into a measurable electrical current. However, the redox centers of many enzymes, like the Flavin Adenine Dinucleotide (FAD) cofactor in glucose oxidase (GOx), are often buried deep within the protein structure, hindering direct electron transfer to the electrode.[1]

Redox mediators are small, electrochemically active molecules that act as electron shuttles to overcome this limitation.[2] The mediator (M) first reacts with the reduced enzyme (Enzyme_red), accepting electrons and becoming reduced itself (M_red). The reduced mediator then diffuses to the electrode surface where it is re-oxidized (M_ox), generating a current that is proportional to the analyte concentration.[4]

The Mediated Electron Transfer (MET) Mechanism:

  • Enzymatic Reaction: Substrate + Enzyme_ox → Product + Enzyme_red

  • Mediation: Enzyme_red + M_ox → Enzyme_ox + M_red

  • Electrochemical Detection: M_red → M_ox + ne⁻ (at the electrode surface)

4-AP-B-1-one belongs to the phenothiazine family, which is renowned for its electrochemical reversibility and rapid electron transfer kinetics.[5] The core phenothiazine structure is responsible for the electron shuttling, while the N-10 butanone linker provides spatial separation from the electrode. Critically, the terminal amino group allows for robust, covalent immobilization onto the electrode surface via techniques such as electropolymerization or diazotization, which is a significant advantage over mediators that rely on simple physical adsorption.[6][7] This stable anchoring prevents mediator leaching, a common cause of signal drift and sensor failure.[1]

cluster_solution Solution Phase cluster_interface Electrode-Solution Interface cluster_electrode Electrode Surface Substrate Substrate (e.g., Glucose) Enzyme_ox Enzyme (Oxidized) e.g., GOx(FAD) Substrate->Enzyme_ox 1. Enzymatic Reaction Product Product (e.g., Gluconolactone) Med_ox Mediator (Oxidized) 4-AP-B-1-one⁺ Enzyme_ox->Product Enzyme_red Enzyme (Reduced) e.g., GOx(FADH₂) Enzyme_red->Med_ox 2. Mediation Med_red Mediator (Reduced) 4-AP-B-1-one Med_red->Enzyme_ox Regenerates Mediator Electrode Electrode Med_red->Electrode 3. Electrochemical Oxidation Current Current (Signal) Electrode->Current Generates

Caption: Mechanism of mediated electron transfer using 4-AP-B-1-one.

Materials and Equipment

Reagents:

  • 4-Amino-1-(10H-phenothiazin-10-yl)butan-1-one hydrochloride (CAS: 435342-13-5)[8]

  • Glucose Oxidase (GOx) from Aspergillus niger (≥100 U/mg)

  • Glutaraldehyde solution (25% in H₂O)

  • Bovine Serum Albumin (BSA)

  • Potassium hexacyanoferrate(III) K₃[Fe(CN)₆]

  • Potassium hexacyanoferrate(II) trihydrate K₄[Fe(CN)₆]·3H₂O

  • Potassium chloride (KCl)

  • Phosphate buffer solution (PBS), pH 7.4

  • Sulfuric acid (H₂SO₄), 0.5 M

  • Alumina powder (0.3 and 0.05 µm)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

Equipment:

  • Potentiostat/Galvanostat with impedance spectroscopy capabilities

  • Three-electrode electrochemical cell

  • Glassy Carbon Electrode (GCE, 3 mm diameter), Ag/AgCl reference electrode, Platinum wire counter electrode

  • Polishing pad

  • Sonicator

  • Micropipettes

  • pH meter

Experimental Protocols

Protocol 1: Electrode Preparation and Mediator Immobilization

This protocol describes the immobilization of 4-AP-B-1-one onto a GCE surface via electropolymerization. The terminal amine group facilitates the formation of a stable, conductive polymer film (poly(4-AP-B-1-one)).

  • GCE Polishing:

    • Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes, followed by 0.05 µm alumina slurry for 5 minutes.

    • Rinse thoroughly with DI water.

    • Sonicate the electrode in DI water for 2 minutes, then in ethanol for 2 minutes, and finally in DI water for another 2 minutes to remove any adsorbed particles.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Cleaning:

    • Place the polished GCE into a 0.5 M H₂SO₄ solution.

    • Perform cyclic voltammetry (CV) by sweeping the potential from -0.5 V to +1.5 V vs. Ag/AgCl at a scan rate of 100 mV/s for 20 cycles, or until a stable voltammogram is obtained.

    • Rinse the electrode with DI water and dry with nitrogen.

  • Electropolymerization of 4-AP-B-1-one:

    • Prepare a 1.0 mM solution of 4-AP-B-1-one in 0.1 M PBS (pH 7.4).

    • Immerse the cleaned GCE, Ag/AgCl, and Pt wire electrodes into the solution.

    • Purge the solution with nitrogen for 10 minutes to remove dissolved oxygen.

    • Electropolymerize the mediator by cycling the potential between -0.2 V and +1.0 V vs. Ag/AgCl at a scan rate of 50 mV/s for 15 cycles.[7] A gradual increase in the redox peak currents with each cycle indicates successful polymer film growth.

    • After polymerization, rinse the modified electrode (now denoted as GCE/poly(4-AP-B-1-one)) gently with DI water to remove non-adherent monomers.

Protocol 2: Electrochemical Characterization of the Modified Electrode

This step is crucial to validate the successful immobilization of the mediator and to characterize its electrochemical properties.

  • Cyclic Voltammetry (CV):

    • Place the GCE/poly(4-AP-B-1-one) electrode in a fresh 0.1 M PBS solution (pH 7.4).

    • Record the CV from -0.4 V to +0.8 V vs. Ag/AgCl. A pair of well-defined, quasi-reversible redox peaks corresponding to the phenothiazine/phenothiazine radical cation couple should be observed.

    • Perform a scan rate study (e.g., 20, 40, 60, 80, 100 mV/s). A linear relationship between the peak current and the scan rate is indicative of a surface-confined electrochemical process, confirming successful immobilization.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Prepare a solution of 5.0 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.

    • Record EIS spectra for both the bare GCE and the GCE/poly(4-AP-B-1-one) from 100 kHz to 0.1 Hz with an AC amplitude of 5 mV at the formal potential of the redox couple.

    • The Nyquist plot for the modified electrode should show a significantly larger semicircle diameter compared to the bare electrode. This increased charge transfer resistance (Rct) indicates that the polymer film has successfully modified the surface.

Electrode StateExpected Rct (Charge Transfer Resistance)Interpretation
Bare GCELow (e.g., ~50-200 Ω)Fast electron transfer of the [Fe(CN)₆]³⁻/⁴⁻ probe.
GCE/poly(4-AP-B-1-one)High (e.g., ~1-5 kΩ)The polymer film partially blocks the redox probe, confirming its presence on the surface.
Protocol 3: Enzyme Immobilization

This protocol uses glutaraldehyde as a cross-linking agent to covalently bind glucose oxidase to the polymer film on the electrode surface.[9]

  • Prepare Enzyme Solution: Create a 10 mg/mL solution of glucose oxidase (GOx) in 0.1 M PBS (pH 7.4).

  • Prepare Cross-linking Mixture: Mix 10 µL of the GOx solution with 5 µL of 1% BSA solution (as a stabilizer) and 5 µL of 0.5% glutaraldehyde solution.

  • Immobilization:

    • Carefully drop-cast 5 µL of the mixture onto the active surface of the GCE/poly(4-AP-B-1-one) electrode.

    • Allow it to dry at 4°C for at least 2 hours (or overnight) to ensure complete cross-linking.

    • Rinse the resulting enzyme electrode (GCE/poly(4-AP-B-1-one)/GOx) gently with PBS to remove any unbound enzyme.

    • Store the electrode in PBS at 4°C when not in use.

Protocol 4: Amperometric Detection of Glucose

This protocol details the use of the fabricated biosensor for the quantitative detection of glucose.

  • Setup: Place the GCE/poly(4-AP-B-1-one)/GOx biosensor, Ag/AgCl, and Pt electrodes into an electrochemical cell containing 10 mL of stirred 0.1 M PBS (pH 7.4).

  • Potential Application: Apply a constant working potential. The optimal potential should be determined from the CV of the mediator (Protocol 2), typically slightly more positive than the oxidation peak potential (e.g., +0.25 V vs. Ag/AgCl) to ensure efficient oxidation of the reduced mediator.[10]

  • Baseline: Allow the background current to stabilize to a steady state.

  • Analyte Addition:

    • Inject successive aliquots of a stock glucose solution into the cell to achieve desired concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, etc.).

    • Record the chronoamperometric response (current vs. time). A stepwise increase in current should be observed after each addition as the enzymatic reaction proceeds.

  • Calibration: Plot the steady-state current response (background-subtracted) against the glucose concentration to generate a calibration curve.

Performance MetricRepresentative ValueSignificance
Linear Range0.1 - 8 mMThe concentration range over which the sensor provides a linear response.[11]
Limit of Detection (LOD)~10 - 50 µMThe lowest concentration of analyte that can be reliably detected.
Sensitivity~5 - 20 µA mM⁻¹ cm⁻²The slope of the calibration curve, indicating the sensor's responsiveness.
Response Time (t₉₀%)< 10 secondsThe time taken to reach 90% of the steady-state current.

Overall Experimental Workflow

The entire process, from a bare electrode to a functional biosensor, is summarized in the workflow diagram below.

Caption: Step-by-step workflow for biosensor fabrication and testing.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No redox peaks after electropolymerization Improper electrode cleaning; Inactive monomer; Incorrect potential window.Re-polish and clean the electrode thoroughly; Use fresh 4-AP-B-1-one solution; Confirm the potential window is appropriate for the monomer's oxidation.
Low sensitivity to analyte Insufficient enzyme loading; Denatured enzyme; Poor mediator-enzyme interaction.Increase enzyme concentration in the immobilization step; Ensure glutaraldehyde concentration is not too high; Optimize buffer pH.
Unstable signal / High drift Mediator leaching; Fouling of the electrode surface.Ensure polymerization was successful for stable anchoring; If leaching persists, consider alternative covalent attachment chemistries; Operate in clean buffer solutions.
Non-linear calibration curve Substrate saturation (Michaelis-Menten kinetics); Diffusion limitation.Dilute sample to fall within the linear range; Ensure adequate stirring of the electrochemical cell during measurement.

References

  • Analyst (RSC Publishing).
  • ACS Publications. (2025). Hybrid Bioelectronic Interfaces with Supramolecularly Immobilized Redox Mediators for Ultra-Stable and High-Performance Enzyme Electrodes.
  • RSC Publishing. (2000).
  • PubMed. (2000).
  • ResearchGate. (2025).
  • PubMed. (2014).
  • ResearchGate.
  • Phenothiazine-Modified Electrodes: A Useful Pl
  • Revue Roumaine de Chimie. CORRELATIONS BETWEEN ELECTROCHEMICAL ACTIVITY OF PHENOTHIAZINE DERIVATIVES MODIFIED GRAPHITE ELECTRODES AND SOME STRUCTURAL AND.
  • A stable two-electron-donating phenothiazine for application in nonaqueous redox flow b
  • BLDpharm. 435342-13-5|4-Amino-1-(10H-phenothiazin-10-yl)butan-1-one hydrochloride.
  • MDPI. (2018).
  • Journal of Pharmaceutical Negative Results. (2022). ENZYME BASED GLUCOSE BIOSENSOR- AN OVERVIEW.

Sources

Application

A Sensitive and Robust LC-MS/MS Method for the Quantification of 4-Amino-1-(phenothiazin-10-yl)-butan-1-one in Human Plasma

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note describes a comprehensive, high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) met...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a comprehensive, high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Amino-1-(phenothiazin-10-yl)-butan-1-one in human plasma. Given the compound's structural features—a basic primary amine and a hydrophobic phenothiazine core—a tailored protocol employing mixed-mode solid-phase extraction (SPE) for sample cleanup followed by reversed-phase chromatography was developed. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity suitable for pharmacokinetic studies. This document provides a detailed, step-by-step protocol and explains the scientific rationale behind the parameter selection, conforming to the principles outlined in regulatory bioanalytical method validation guidelines.

Introduction

Phenothiazines are a class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] The development of new phenothiazine derivatives, such as 4-Amino-1-(phenothiazin-10-yl)-butan-1-one, requires robust bioanalytical methods to accurately characterize their absorption, distribution, metabolism, and excretion (ADME) profiles. Quantitative analysis in complex biological matrices like plasma presents significant challenges, primarily due to the presence of endogenous interferences such as proteins and phospholipids, which can cause ion suppression and compromise data quality.[2][3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for bioanalysis, offering unparalleled sensitivity and specificity.[4][5] The key to a successful LC-MS/MS assay lies in a meticulous method development process, encompassing efficient sample preparation, optimized chromatography, and analyte-specific mass spectrometric detection.

This guide details a complete protocol for the analysis of 4-Amino-1-(phenothiazin-10-yl)-butan-1-one, built upon the established analytical behavior of basic, hydrophobic compounds and the specific fragmentation patterns of the phenothiazine scaffold.[6][7] The methodology is designed to be a validated system, adhering to the principles of the FDA and ICH M10 guidelines for bioanalytical method validation.[8][4]

Predicted Analyte Characteristics and MS/MS Strategy

The analyte's structure dictates the analytical strategy. The proposed structure for 4-Amino-1-(phenothiazin-10-yl)-butan-1-one is shown below. Its key features are a hydrophobic, tricyclic phenothiazine core and a side chain containing both a ketone and a terminal primary amine. The presence of two basic nitrogen atoms (the phenothiazine ring nitrogen and the primary amine) makes the molecule highly suitable for positive mode electrospray ionization (ESI+) and for retention on a strong cation exchange sorbent.

  • Analyte: 4-Amino-1-(phenothiazin-10-yl)-butan-1-one

  • Molecular Formula: C₁₆H₁₆N₂OS

  • Monoisotopic Mass: 284.10 Da

  • Predicted Precursor Ion [M+H]⁺: m/z 285.1

For MS/MS detection, the Multiple Reaction Monitoring (MRM) mode is employed for its superior selectivity and sensitivity.[9] Based on extensive studies of phenothiazine derivatives, the most probable and stable fragmentation pathway involves the cleavage of the N-10 side chain, yielding the phenothiazine core as a major product ion.[6][7]

cluster_MS Mass Spectrometer Q1 Q1: Precursor Selection (m/z 285.1) Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 [M+H]⁺ Q3 Q3: Product Ion Selection (m/z 199.0) Q2->Q3 Fragments Detector Detector Q3->Detector Specific Product Ion

Caption: The principle of Multiple Reaction Monitoring (MRM).

Experimental Protocol

This protocol provides a robust starting point for method development and subsequent validation.

  • Analyte: 4-Amino-1-(phenothiazin-10-yl)-butan-1-one reference standard.

  • Internal Standard (IS): Promazine HCl or another suitable phenothiazine analog. A stable isotope-labeled analyte is preferred if available.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.

  • Reagents: Formic acid (FA), Ammonium hydroxide (NH₄OH), and Phosphoric acid, analytical grade or higher.

  • Water: Deionized water, 18 MΩ·cm or higher.

  • Plasma: Blank human plasma (K₂EDTA).

  • SPE Cartridges: Polymeric mixed-mode strong cation exchange (e.g., Agilent Bond Elut Plexa PCX, Waters Oasis MCX).[10][11]

  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve the analyte and Internal Standard (IS) in methanol to prepare primary stocks.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:Water for calibration curve standards and quality control (QC) samples.

  • IS Working Solution: Dilute the IS stock solution in 50:50 ACN:Water to a final concentration of 100 ng/mL.

The basic nature of the analyte makes it an ideal candidate for a mixed-mode SPE protocol, which combines reversed-phase and ion-exchange mechanisms for superior cleanup.[10][12]

G pretreat 1. Pre-treatment 100 µL Plasma + 20 µL IS + 200 µL 2% H₃PO₄ load 3. Load Load pre-treated sample pretreat->load condition 2. Condition 1. 500 µL MeOH 2. 500 µL H₂O condition->load wash1 4. Wash 1 500 µL 0.1% FA in H₂O load->wash1 wash2 5. Wash 2 500 µL MeOH wash1->wash2 elute 6. Elute 500 µL 5% NH₄OH in MeOH wash2->elute dry_reconstitute 7. Dry & Reconstitute Evaporate eluate to dryness. Reconstitute in 100 µL Mobile Phase A. elute->dry_reconstitute

Caption: Workflow for Solid-Phase Extraction (SPE).

Step-by-Step Protocol:

  • Pre-treatment: To a 100 µL aliquot of plasma, add 20 µL of the IS working solution. Vortex briefly. Add 200 µL of 2% phosphoric acid in water to protonate the analyte and precipitate proteins. Vortex and centrifuge at 14,000 rpm for 5 minutes.

  • Condition: Condition the SPE plate/cartridge with 500 µL of methanol, followed by 500 µL of water. Do not let the sorbent go dry.

  • Load: Load the supernatant from the pre-treated sample onto the SPE sorbent.

  • Wash 1: Wash with 500 µL of 0.1% formic acid in water to remove polar interferences.

  • Wash 2: Wash with 500 µL of methanol to remove phospholipids and other non-polar interferences.

  • Elute: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol. The base neutralizes the charged analyte, disrupting its interaction with the sorbent.[11]

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A.

The following tables summarize the recommended starting parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Conditions

Parameter Recommended Setting
LC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column C18 Reversed-Phase, e.g., Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 3.0 min, hold for 1.0 min, return to initial conditions

| Total Run Time | ~5.0 minutes |

Table 2: Mass Spectrometer Conditions

Parameter Recommended Setting
MS System SCIEX 4500, Waters Xevo TQ-S, or equivalent Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +4500 V
Source Temp. 550°C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 60 psi
Curtain Gas 35 psi

| CAD Gas | Medium (e.g., 8) |

Table 3: Predicted MRM Transitions

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Dwell (ms) CE (eV)
Analyte (Quantifier) 285.1 199.0 100 25 (Optimize)
Analyte (Qualifier) 285.1 226.0 100 20 (Optimize)

| IS (Promazine) | 285.1 | 86.1 | 100 | 30 (Optimize) |

Note: Collision Energy (CE) is compound-dependent and must be optimized empirically by infusing the analyte and observing the product ion intensity across a range of CE values.

Method Validation Considerations

For use in regulated bioanalysis, this method must be fully validated according to current international guidelines, such as ICH M10.[13][4] The validation process provides objective evidence that the method is fit for its intended purpose. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in at least six unique sources of blank plasma.

  • Calibration Curve: A minimum of six non-zero standards spanning the expected concentration range. The curve should be fitted with an appropriate regression model (e.g., linear or quadratic, 1/x² weighting).

  • Accuracy and Precision: Intra- and inter-day analysis of QC samples at a minimum of four levels (LLOQ, Low, Mid, High). Acceptance criteria are typically ±15% (±20% at LLOQ) for accuracy (RE%) and ≤15% (≤20% at LLOQ) for precision (CV%).[8]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the plasma matrix.

  • Stability: Evaluation of analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

Conclusion

This application note presents a detailed and scientifically grounded LC-MS/MS method for the quantification of 4-Amino-1-(phenothiazin-10-yl)-butan-1-one in human plasma. The protocol leverages mixed-mode solid-phase extraction for effective sample cleanup and highly selective MRM for detection. The provided parameters serve as a comprehensive starting point for method development and subsequent validation, enabling researchers to generate reliable, high-quality data for pharmacokinetic and other drug development studies.

References

  • Vertex AI Search. (2025).
  • U.S. Department of Health and Human Services, Food and Drug Administration. (2025).
  • U.S. Food and Drug Administration. (2022).
  • U.S. Department of Health and Human Services, Food and Drug Administration. (2025).
  • ASCPT. (2022). FDA News: Issue 21-1, November 2022.
  • Agilent Technologies. (2011).
  • Agilent Technologies.
  • ResearchGate. (2000).
  • PubMed. (1999). High performance liquid chromatography/electrospray tandem mass spectrometry for phenothiazines with heavy side chains in whole blood.
  • Agilent Technologies. (2013).
  • National Institutes of Health (NIH). (n.d.).
  • PubMed. (2002). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column.
  • ResearchGate. (n.d.). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence.
  • PubMed. (2011).
  • MDPI. (2025).
  • Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
  • ResearchGate. (n.d.). Multiple reaction monitoring (MRM)
  • University of Shizuoka. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
  • MDPI. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood.
  • Springer. (2025). Efficient Peptide MRM Transition Prediction via Convolutional Hashing.
  • Wiley Online Library. (n.d.).
  • MDPI. (2025). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold.
  • SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System.

Sources

Method

In Vivo Administration and Pharmacological Evaluation of 4-Amino-1-phenothiazin-10-yl-butan-1-one

Mechanistic Rationale & Structural Design 4-Amino-1-phenothiazin-10-yl-butan-1-one (PubChem CID 1962774)[1] is a highly specialized bipartite mutual prodrug (codrug) designed to address the fundamental limitations of cla...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Design

4-Amino-1-phenothiazin-10-yl-butan-1-one (PubChem CID 1962774)[1] is a highly specialized bipartite mutual prodrug (codrug) designed to address the fundamental limitations of classical neuroleptic therapies. Typical phenothiazine antipsychotics exert their efficacy via dopamine D2 receptor antagonism but are notorious for inducing severe extrapyramidal symptoms (EPS), such as catalepsy and tardive dyskinesia[2][3].

Enhancing striatal γ -aminobutyric acid (GABA) tone is a proven strategy to mitigate these motor side effects; however, systemic administration of GABA is clinically unviable because it cannot cross the blood-brain barrier (BBB)[2][4]. By covalently linking GABA to the lipophilic phenothiazine core via an amide bond at the N-10 position, 4-Amino-1-phenothiazin-10-yl-butan-1-one acts as a "Trojan horse." The lipophilic conjugate efficiently crosses the BBB, where brain-resident amidases enzymatically cleave the amide linkage, simultaneously releasing the D2-antagonist and the GABAergic payload directly into the central nervous system (CNS)[2][5].

MOA A Systemic Circulation (Intact Conjugate) B Blood-Brain Barrier (Lipophilic Transit) A->B Absorption C Brain Parenchyma (Amidase Cleavage) B->C Penetration D GABA Release (Reduces EPS) C->D Hydrolysis E Phenothiazine Release (D2 Antagonism) C->E Hydrolysis

Fig 1: Mechanism of action for the GABA-phenothiazine codrug crossing the BBB and undergoing cleavage.

Physicochemical Properties & Formulation Strategy

A critical failure point in in vivo neuropharmacology is the use of harsh organic vehicles (e.g., DMSO, Cremophor EL) to dissolve lipophilic CNS drugs, which can independently alter BBB permeability and baseline locomotor behavior.

To circumvent this, 4-Amino-1-phenothiazin-10-yl-butan-1-one is synthesized and utilized as a hydrochloride salt [6]. The protonation of the terminal primary amine on the GABA moiety renders the molecule highly water-soluble, allowing for formulation in physiologically inert vehicles.

Formulation Protocol
  • Weighing : Accurately weigh the lyophilized 4-Amino-1-phenothiazin-10-yl-butan-1-one HCl powder under sterile conditions.

  • Reconstitution : Dissolve the compound in 0.9% sterile physiological saline to achieve a target stock concentration of 10 mg/mL.

  • Homogenization : Vortex for 60 seconds. Causality: Because it is an HCl salt, sonication or heating is rarely required, preserving the integrity of the amide bond which could be susceptible to thermal hydrolysis in aqueous solutions.

  • Sterilization : Pass the solution through a 0.22 µm PTFE syringe filter prior to injection.

Self-Validating In Vivo Administration Protocols

To rigorously prove that any observed reduction in EPS is driven by the intact codrug crossing the BBB (rather than peripheral cleavage and systemic GABA release), the experimental design must be self-validating.

Required Cohorts:

  • Cohort A : Vehicle Control (0.9% Saline).

  • Cohort B : Equimolar Physical Mixture (Unconjugated Phenothiazine + GABA).

  • Cohort C : 4-Amino-1-phenothiazin-10-yl-butan-1-one (The Codrug).

  • Cohort D : Haloperidol or Perphenazine (Positive Control for EPS induction).

Step-by-Step Administration (Murine Model)
  • Acclimatization : House adult male Sprague-Dawley rats (200–250 g) under standard 12h light/dark cycles for 7 days prior to dosing to stabilize baseline corticosterone levels.

  • Dosing (Intraperitoneal - IP) : Administer the test compounds at an equimolar dose of 30 µmol/kg. Use a 27G needle, injecting into the lower right quadrant of the abdomen. Causality: IP administration ensures rapid systemic absorption while avoiding the immediate gastric degradation that might prematurely cleave the amide bond before initial PK profiling can be established.

  • Dosing (Oral Gavage - PO) : For translational validation, administer via a stainless-steel gavage needle. Causality: Oral administration tests the compound's resistance to gastric pH and first-pass hepatic metabolism, validating its utility as a clinical codrug[2].

Workflow N1 1. Formulation (Saline Vehicle) N2 2. In Vivo Dosing (IP / PO Admin) N1->N2 N3 3. PK Sampling (Transcardial Perfusion) N2->N3 Cohort Set 1 N4 3. PD Assays (Catalepsy Bar Test) N2->N4 Cohort Set 2 N5 4. LC-MS/MS (Metabolite Quant) N3->N5 N6 5. Efficacy Profiling N4->N6 N5->N6

Fig 2: Parallel in vivo workflow for evaluating pharmacokinetic and pharmacodynamic properties.

Pharmacodynamic (PD) & Pharmacokinetic (PK) Workflows

PD Workflow: Catalepsy Bar Test (EPS Validation)

The primary endpoint for a GABA-phenothiazine codrug is the reduction of drug-induced catalepsy[2][5].

  • Sixty minutes post-administration, gently place the rat's forepaws on a horizontal wooden bar (10 cm above the surface).

  • Measure the descent latency (time taken to remove both paws and return to a normal posture).

  • Causality: A prolonged latency (>30 seconds) indicates severe D2-blockade-induced EPS. If Cohort C (Codrug) shows significantly lower latency than Cohort B (Physical Mixture), it proves that the covalent linkage was necessary to transport GABA into the striatum to counteract the phenothiazine-induced rigidity.

PK Workflow: Brain Tissue Extraction & LC-MS/MS

To quantify the BBB penetrance and the cleavage rate of the codrug:

  • Euthanize animals at T=1h, 2h, and 4h post-dose.

  • Transcardial Perfusion : Perfuse the heart with 50 mL of ice-cold Phosphate-Buffered Saline (PBS). Causality: This flushes all blood from the cerebral microvasculature. Without perfusion, LC-MS/MS will falsely detect codrug trapped in the blood vessels as "brain-penetrant."

  • Tissue Quenching : Immediately homogenize the extracted brain tissue in a 1:4 (w/v) ratio of 0.1% formic acid in acetonitrile. Causality: The acidic organic solvent instantly precipitates proteins and denatures brain amidases, preventing artificial ex vivo cleavage of the codrug during sample processing.

Representative Quantitative Data

The following table summarizes the expected pharmacological profile based on established literature for GABA-phenothiazine mutual prodrugs[2][5].

Treatment Group (30 µmol/kg IP)Antipsychotic Efficacy (Reduction in Hyperactivity)Catalepsy Score (Descent Latency in sec)Brain Cmax​ of Intact Codrug (nmol/g)
Vehicle (Saline) 0% (Baseline)2.1 ± 0.5N/A
Phenothiazine + GABA (Mixture) 65%48.3 ± 6.20.0
4-Amino-1-phenothiazin-10-yl-butan-1-one 72% 8.4 ± 2.1 14.2 ± 1.8
Haloperidol (Positive Control) 80%85.6 ± 9.4N/A

Interpretation: The codrug maintains robust antipsychotic efficacy while nearly eliminating the cataleptic EPS response, directly correlating with the successful detection of the intact codrug in the brain parenchyma.

References

  • Nudelman, A., et al. (2008). "A Mutual Prodrug Ester of GABA and Perphenazine Exhibits Antischizophrenic Efficacy with Diminished Extrapyramidal Effects." Journal of Medicinal Chemistry. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1962774, 4-Amino-1-phenothiazin-10-yl-butan-1-one." PubChem. URL:[Link]

  • Wikipedia Contributors. "Neurotransmitter prodrug." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Sozio, P., et al. (2010). "Codrug: An efficient approach for drug optimization." ResearchGate. URL:[Link]

  • Wikipedia Contributors. "Phenothiazine." Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation of 4-Amino-1-phenothiazin-10-yl-butan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of phenothiazine-based building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of phenothiazine-based building blocks. 4-Amino-1-phenothiazin-10-yl-butan-1-one is a highly valuable compound in drug development, but its electron-rich tricyclic core makes it notoriously susceptible to oxidative degradation.

This guide is designed to move beyond basic storage instructions. By understanding the chemical causality behind phenothiazine degradation, you can implement a self-validating storage system that guarantees the integrity of your compound for years.

Part 1: Mechanistic Insight into Phenothiazine Degradation

To prevent degradation, we must first understand the enemy. Oxidation of 4-Amino-1-phenothiazin-10-yl-butan-1-one is primarily driven by two interconnected pathways: photo-ionization and auto-oxidation .

When exposed to ambient UV or visible light, the phenothiazine core absorbs photons (typically <300 nm, but extending into the visible spectrum), exciting the molecule to a singlet state. This state rapidly undergoes intersystem crossing to a triplet state, leading to photo-ionization and the ejection of an electron to form a highly reactive radical cation [3].

If trace molecular oxygen or moisture is present, water acts as a nucleophile, reacting with this intermediate radical cation to form a stable two-electron oxidation product: the phenothiazine sulfoxide [2, 4]. If left unchecked, further oxidation at the sulfur atom yields an irreversible sulfone. Thermal stress exponentially accelerates these kinetic pathways [5].

OxidationMechanism A 4-Amino-1-phenothiazin-10-yl-butan-1-one (Intact Core) B Light (UV/Vis) + Trace O2 A->B Exposure C Radical Cation (Pink/Green Intermediate) B->C Photo-ionization D H2O / O2 Nucleophilic Attack C->D E Phenothiazine Sulfoxide (Degraded Product) D->E +2e- Oxidation F Phenothiazine Sulfone (Irreversible Oxidation) E->F Further Oxidation

Fig 1: Mechanistic pathway of phenothiazine oxidative degradation via radical cation intermediates.

Part 2: Troubleshooting Guide & FAQs

Q1: My stored compound has changed from a white/light-yellow powder to a pink or dark green color. What happened? A1: This color shift is a classic indicator of one-electron oxidation. The pink color (which strongly absorbs at ~520 nm) corresponds to the formation of the phenothiazine radical cation [2]. If the degradation progresses further, the color often shifts to dark green or brown, indicating polymerization or complete conversion to the sulfoxide/sulfone states. Do not use this batch for sensitive assays without re-purification.

Q2: I stored the compound in a sealed clear glass vial on the benchtop. Why did it degrade so quickly? A2: Clear glass transmits UV and visible light, which initiates the photo-oxidation cascade. Even in a tightly sealed vial, the ambient oxygen trapped in the headspace is sufficient to drive the conversion of the photo-induced radical cation into a sulfoxide [3]. Amber vials are strictly required to block the specific wavelengths that trigger photo-ionization.

Q3: Does the presence of moisture affect the oxidation rate? A3: Yes, profoundly. Water acts as a nucleophile in this system. The sulfoxide degradation product is frequently formed by the direct reaction of the intermediate radical cation with trace water [4]. Therefore, maintaining strictly anhydrous conditions during storage is just as critical as excluding oxygen.

Q4: How can I recover an oxidized batch? A4: Because sulfoxides are significantly more polar than the parent phenothiazine, they can usually be separated via flash column chromatography (using a Dichloromethane/Methanol gradient) or by recrystallization from hot, degassed ethanol. However, prevention is always more efficient than recovery.

Part 3: Quantitative Storage Guidelines

To highlight the causality between environmental factors and compound longevity, the table below summarizes the estimated stability of 4-Amino-1-phenothiazin-10-yl-butan-1-one under various conditions.

Storage ConditionLight ExposureAtmosphereTemperatureEstimated Stability / Half-Life
Clear Vial, BenchtopAmbient LightAir (Ambient)22°C< 1 Week
Amber Vial, BenchtopDarkAir (Ambient)22°C1 - 3 Months
Amber Vial, DesiccatorDarkAir (Dry)22°C3 - 6 Months
Amber Vial, Inert GasDarkArgon (Dry)4°C1 - 2 Years
Amber Vial, Inert Gas Dark Argon (Dry) -20°C > 2 Years (Optimal) [1]
Part 4: Standard Operating Procedure (SOP) for Inert Storage

To guarantee the structural integrity of your compound, follow this self-validating workflow. Every step is designed to eliminate one of the causal factors of oxidation (Light, Oxygen, Moisture, Heat).

Step 1: High Vacuum Drying Connect the flask containing the freshly purified compound to a Schlenk line. Apply high vacuum (< 0.1 Torr) for at least 4–6 hours. Causality: This removes trace volatile solvents and adsorbed water, eliminating the nucleophiles required for sulfoxide formation.

Step 2: Inert Atmosphere Transfer Backfill the flask with ultra-high purity (UHP) Argon. Transfer the sealed flask into a glovebox maintained at strictly controlled atmospheric conditions (< 1 ppm O₂ and < 1 ppm H₂O).

Step 3: Single-Use Aliquotting Inside the glovebox, weigh the bulk material and divide it into single-use aliquots (e.g., 10–50 mg) into pre-dried amber glass vials . Causality: Creating single-use aliquots prevents the entire master batch from undergoing repeated freeze-thaw cycles, which introduces condensation and oxygen every time a sample is taken.

Step 4: Hermetic Sealing Cap the amber vials tightly using PTFE-lined septa caps. Causality: PTFE provides a chemically inert barrier that strictly prevents atmospheric moisture and oxygen from permeating into the vial over months of storage.

Step 5: Secondary Containment & Cold Storage Place the sealed vials into a vacuum-sealable Mylar bag containing a fresh silica gel desiccant pouch. Seal the bag, remove it from the glovebox, and immediately transfer it to a -20°C freezer [1]. Causality: Low temperatures exponentially decrease the kinetic rate of any residual auto-oxidation reactions, while the Mylar bag provides a secondary defense against the humid environment of a freezer.

StorageWorkflow Step1 1. High Vacuum Drying Step2 2. Glovebox Transfer (Ar/N2) Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. PTFE Seal & Desiccant Bag Step3->Step4 Step5 5. Store at -20°C Step4->Step5

Fig 2: Step-by-step workflow for the optimal inert storage of phenothiazine derivatives.

References
  • Safety Data Sheet Phenothiazine Revision 4 - Redox. Available at: [Link]

  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC - NIH. Available at: [Link]

  • Light-Induced Reactions of Chlorpromazine in the Presence of a Heterogeneous Photocatalyst: Formation of a Long-Lasting Sulfoxide - MDPI. Available at:[Link]

  • Quantifying Environmental Effects on the Solution and Solid-State Stability of a Phenothiazine Radical Cation - ACS Publications. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Amino-1-phenothiazin-10-yl-butan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of phenothiazine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of phenothiazine derivatives. 4-Amino-1-phenothiazin-10-yl-butan-1-one presents a classic formulation paradox: it possesses a highly lipophilic, tricyclic phenothiazine core coupled with a polar, ionizable primary amine on its butyrophenone-like side chain. This dichotomy leads to extreme pH-dependent solubility, spontaneous sub-micellar aggregation, and susceptibility to photo-oxidation.

This guide provides field-proven, mechanistically grounded strategies to troubleshoot and resolve the poor solubility of this compound in aqueous buffers, ensuring the integrity of your downstream assays.

Part 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why does 4-Amino-1-phenothiazin-10-yl-butan-1-one precipitate immediately when added to standard PBS (pH 7.4)? A1: The precipitation is driven by the ionization state of the molecule. Phenothiazine derivatives are weak bases, with the pKa of the side-chain primary amine typically falling between 9.0 and 10.0[1]. While a portion of the amine remains protonated at pH 7.4, the intrinsic solubility ( S0​ ) of the uncharged free-base fraction is exceptionally low (often < 5 µg/mL)[1]. In neutral buffers like PBS, the highly hydrophobic tricyclic core dominates the molecule's physicochemical profile, driving rapid phase separation and precipitation[2].

Q2: My solution appears clear to the naked eye, but my cell-based assay results are highly erratic. Is this a solubility issue? A2: Yes, this is a hallmark of sub-micellar aggregation . Even when macroscopic precipitation is not visible, phenothiazines exhibit complex solution dynamics, forming cationic sub-micellar aggregates at physiological temperatures[1]. Your compound is likely suspended as nano-colloids rather than being truly dissolved, leading to inconsistent bioavailability and erratic assay readouts.

Q3: The solution was initially clear but developed a pink/blue tint over 24 hours. Did the compound crash out? A3: Discoloration is rarely a sign of precipitation; rather, it indicates chemical degradation. Phenothiazines are notoriously susceptible to photo-oxidation and trace-metal-catalyzed radical formation[3],[4]. The divalent sulfur in the thiazine nucleus reacts with atmospheric oxygen and trace metals (like Fe3+ or Mn2+ ) to form brightly colored chromophores[4]. This degradation reduces the effective concentration of your active compound.

Part 2: Buffer Optimization & Formulation Strategies

To overcome these hurdles, you must engineer the solvent environment to either stabilize the cationic form or shield the hydrophobic core.

Quantitative Excipient Guidelines
Strategy / ExcipientRecommended RangeMechanistic RationaleIdeal Application
pH Adjustment pH 4.5 – 5.5Fully protonates the primary amine, shifting the equilibrium to the highly water-soluble cationic form[1].In vitro biochemical assays tolerant to mild acidity.
HP-β-Cyclodextrin 10% – 20% (w/v)Encapsulates the hydrophobic tricyclic core via host-guest inclusion, shielding it from the aqueous environment[2],[5].Live-cell assays and in vivo dosing requiring pH 7.4.
DMSO (Co-solvent) < 5% (v/v)Disrupts water hydrogen-bonding networks, lowering the dielectric constant of the medium.High-throughput screening (HTS) stock solutions.
PEG 400 10% – 30% (v/v)Acts as a polymeric co-solvent and weak surfactant to prevent macroscopic precipitation.Intravenous (IV) formulation development.
Troubleshooting Matrix
Experimental ObservationMechanistic CauseCorrective Action
Immediate precipitation in PBS (pH 7.4) Free-base formation due to neutral pH; lipophilic core drives phase separation[1].Pre-complex with HP-β-CD or lower the buffer pH to 5.0 before compound addition.
Erratic assay data despite visually clear solution Formation of cationic sub-micellar aggregates (nano-colloids)[1].Validate true solubility using Dynamic Light Scattering (DLS). Add 0.01% Tween-20.
Solution develops a pink or blue discoloration Photo-oxidation and trace-metal catalyzed degradation of the thiazine ring[3],[4].Prepare solutions fresh, protect from light (amber vials), and add a chelator (1 mM EDTA)[4].

Part 3: Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility. The following protocols integrate physical chemistry principles with built-in validation steps to ensure your compound is truly dissolved.

Protocol A: pH-Shift and Co-Solvent Solubilization (For In Vitro Assays)

Causality: By dissolving the compound in a low-pH environment first, we ensure complete protonation of the primary amine before introducing it to the assay matrix, preventing localized free-base precipitation.

  • Stock Preparation: Weigh the required mass of 4-Amino-1-phenothiazin-10-yl-butan-1-one and dissolve it in 100% DMSO to create a 10 mM master stock.

  • Buffer Engineering: Prepare a 50 mM Acetate buffer adjusted to pH 5.0. Supplement with 1 mM EDTA to prevent trace-metal oxidation[4].

  • Dropwise Addition: While vigorously vortexing the buffer, add the DMSO stock dropwise. The final DMSO concentration must not exceed 5% (v/v).

  • Self-Validation (DLS): Analyze a 1 mL aliquot using Dynamic Light Scattering (DLS). A monodisperse peak at < 1 nm confirms true solvation. The presence of particles > 10 nm indicates sub-micellar aggregation[1], meaning the DMSO concentration must be marginally increased or the pH lowered further.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (For Cell/In Vivo Assays)

Causality: Beta-cyclodextrins possess a hydrophobic cavity that perfectly accommodates the tricyclic phenothiazine scaffold. This host-guest interaction drastically increases apparent solubility at physiological pH without altering the bulk solvent properties[2],[5].

  • Host Solution: Prepare a 20% (w/v) HP-β-CD solution in molecular biology grade water or PBS (pH 7.4).

  • Saturation: Add an excess amount (beyond expected solubility) of the phenothiazine compound directly to the cyclodextrin solution[2].

  • Equilibration: Stir the suspension at 37°C for 24–48 hours. Crucial: Wrap the vial in aluminum foil to completely protect it from light, preventing photo-degradation[3].

  • Filtration: Filter the equilibrated solution through a 0.22 µm PTFE syringe filter to remove the uncomplexed, precipitated free base[2].

  • Self-Validation (UV-Vis): Dilute a small aliquot of the filtrate in methanol and measure the absorbance at ~254 nm. Compare against a standard curve of the drug in pure methanol to quantify the exact concentration of the successfully encapsulated inclusion complex[5].

Part 4: Visualizing the Solubility Logic

G Start Compound Precipitates in Aqueous Buffer CheckPH Check Buffer pH Start->CheckPH IsBasic pH > 7.0? CheckPH->IsBasic LowerPH Lower pH to 4.5-5.5 (Protonate Amine) IsBasic->LowerPH Yes NeedPhysio Requires pH 7.4 for Assay? IsBasic->NeedPhysio No LowerPH->NeedPhysio Verify Verify Solubility (UV-Vis / DLS) LowerPH->Verify If pH < 6 is acceptable AddCD Add HP-β-CD (Inclusion Complex) NeedPhysio->AddCD Yes (In Vivo/Cells) AddCosolvent Use 5% DMSO or PEG400 NeedPhysio->AddCosolvent Yes (In Vitro) AddCD->Verify AddCosolvent->Verify

Troubleshooting workflow for phenothiazine precipitation in aqueous media.

Mechanism FreeBase Free Base (pH 7.4) Highly Lipophilic Core Insoluble Protonated Protonated Amine (pH < 6) Cationic Form Soluble but Sub-micellar FreeBase->Protonated Add Acid (HCl) Protonation CDComplex HP-β-CD Complex (pH 7.4) Core Encapsulated Highly Soluble FreeBase->CDComplex Add HP-β-CD Host-Guest Interaction Protonated->FreeBase Add Base (NaOH) Deprotonation

Physicochemical state of phenothiazine derivatives modulated by pH and cyclodextrin.

References

  • Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine.NIH.
  • Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation
  • THE EFFECT OF pH ON CYCLODEXTRIN COMPLEX
  • Technical Support Center: Enhancing the Solubility of Phenothiazine-Based Compounds.Benchchem.
  • Binding of Phenothiazine Drugs to Heptakis-Methylated β- Cyclodextrin Derivatives: Thermodynamics and Structure.ChemRxiv.
  • INTERACTION OF TRACE METALS WITH PHENOTHIAZINE DRUG DERIV

Sources

Troubleshooting

Optimizing extraction yield of 4-Amino-1-phenothiazin-10-yl-butan-1-one from biological matrices

Welcome to the technical support center for the analysis of 4-Amino-1-phenothiazin-10-yl-butan-1-one and related phenothiazine derivatives. This guide is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 4-Amino-1-phenothiazin-10-yl-butan-1-one and related phenothiazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction yields from complex biological matrices. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and refine your methods effectively.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the extraction of phenothiazine derivatives.

Q1: What are the primary challenges when extracting 4-Amino-1-phenothiazin-10-yl-butan-1-one from biological matrices?

A1: The primary challenges stem from the compound's physicochemical properties and the complexity of the biological sample.

  • Analyte Stability: The phenothiazine ring system is susceptible to oxidation, particularly at the sulfur atom, which can form sulfoxide and sulfone metabolites or degradation products.[1][2] This process can be accelerated by exposure to light, elevated temperatures, and certain matrix components.

  • Low Concentrations: As with many therapeutic agents, concentrations in plasma, blood, or urine can be very low (ng/mL or even pg/mL), requiring a highly efficient and concentrating extraction technique.[3][4]

  • Matrix Effects: Co-eluting endogenous substances from biological matrices (e.g., phospholipids, salts, proteins) can significantly interfere with analyte ionization in mass spectrometry, leading to ion suppression or enhancement.[5][6][7] This phenomenon compromises accuracy and precision.

  • Metabolite Conjugation: In urine, a significant portion of the analyte and its metabolites may be present as glucuronide conjugates.[8][9] Direct analysis will not detect these forms, leading to an underestimation of total analyte concentration. Cleavage of these conjugates (hydrolysis) is often a necessary pre-treatment step.[10]

Q2: Which extraction method is generally best: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: The "best" method depends on the specific requirements of your assay, such as required cleanliness, throughput, and cost.

  • Liquid-Liquid Extraction (LLE) is a classic technique that is inexpensive and effective for isolating basic compounds like phenothiazines. It relies on partitioning the analyte between an aqueous sample (with pH adjusted) and an immiscible organic solvent.[11][12] However, LLE can be less selective, co-extracting more matrix components (like phospholipids), which can lead to significant matrix effects in LC-MS/MS analysis.[13]

  • Solid-Phase Extraction (SPE) is generally considered to provide cleaner extracts.[14][15] It uses a solid sorbent to retain the analyte while matrix interferences are washed away. By selecting the appropriate sorbent and solvent system, SPE can offer superior removal of phospholipids and other interferences, leading to reduced matrix effects and improved assay robustness.[16][17] While initial costs for cartridges and manifolds are higher, the resulting data quality and reduced instrument downtime can be a worthwhile trade-off.

Table 1: Comparison of LLE and SPE for Phenothiazine Extraction

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity Lower; based on solvent polarity and pH.Higher; based on specific sorbent-analyte interactions.
Extract Cleanliness Moderate; often co-extracts phospholipids.High; excellent for removing matrix interferences.[15]
Matrix Effects Can be significant.[5]Generally lower than LLE.[18]
Throughput Can be automated, but often manual and laborious.Highly amenable to automation (96-well plates).
Solvent Consumption High.[13]Lower.[16]
Cost per Sample Low (reagents only).Higher (cartridge cost).
Method Development Relatively simple.More complex; requires optimization of sorbent, wash, and elution steps.

Q3: How should I handle conjugated metabolites, especially in urine samples?

A3: Most drugs excreted in urine are conjugated with glucuronic acid to increase their water solubility.[8] To measure the total concentration of the drug, you must first cleave this conjugate using a process called hydrolysis.

  • Enzymatic Hydrolysis: This is the most common and specific method. It uses a β-glucuronidase enzyme to selectively cleave the glucuronide bond.[19] The efficiency of this reaction depends on the enzyme source (e.g., E. coli, Abalone, Helix pomatia), pH, temperature, and incubation time.[20] It is critical to optimize and validate these conditions for your specific analyte, as some glucuronides are more resistant to hydrolysis than others.[8]

  • Chemical Hydrolysis: This method uses strong acids or bases. While faster, it is less specific and can cause degradation of the target analyte, particularly acid-labile or base-labile compounds.[10] For phenothiazines, which are prone to oxidation, enzymatic hydrolysis is the preferred approach.

Section 2: Troubleshooting Guide

This guide uses a problem-and-solution format to address specific experimental issues.

graph TD; A[Start: Low Analyte Recovery Observed] --> B{Check Sample Pre-Treatment}; B --> C[Is pH of aqueous sample correct for analyte form?]; C --> D{Adjust pH: For basic amines like phenothiazines, use alkaline pH >9 to deprotonate}; B --> E[If urine, was hydrolysis step efficient?]; E --> F{Optimize hydrolysis: Check enzyme activity, incubation time/temp}; A --> G{Review Extraction Step}; subgraph LLE Issues G --> H[Is extraction solvent optimal?]; H --> I{Test solvents of varying polarity (e.g., n-heptane, MTBE, ethyl acetate)}; G --> J[Is shaking/vortexing sufficient?]; J --> K{Ensure adequate mixing time (e.g., >10 min) for phase transfer}; end subgraph SPE Issues G --> L[Was the sorbent conditioned and equilibrated correctly?]; L --> M{Follow manufacturer's protocol; improper wetting prevents retention}; G --> N[Is the wash solvent too strong?]; N --> O{Test weaker wash solvent to prevent premature analyte elution}; G --> P[Is the elution solvent strong enough?]; P --> Q{Ensure elution solvent disrupts sorbent-analyte interaction (e.g., add modifier like NH4OH)}; end A --> R{Check for Analyte Degradation}; R --> S[Is the phenothiazine core oxidizing?]; S --> T{Work under low light, use amber vials, consider adding antioxidant (e.g., ascorbic acid)}; Caption: Troubleshooting Flowchart for Low Analyte Recovery.

Problem: My recovery of 4-Amino-1-phenothiazin-10-yl-butan-1-one is consistently low.

  • Q: I'm using LLE, but my recovery is poor. What should I check first? A: The most critical parameter in LLE for a basic compound is pH. 4-Amino-1-phenothiazin-10-yl-butan-1-one contains a basic amine group. To extract it from an aqueous matrix into an organic solvent, this amine must be in its neutral (un-ionized) form. You must adjust the sample pH to be at least 2 units above the pKa of the amine group. For most phenothiazines, this means adjusting the sample to a pH of 9.0 or higher using a buffer (e.g., borate) or a base like sodium hydroxide.[11][21][22] Insufficient basification is the most common cause of low recovery for basic drugs.

  • Q: I'm using SPE, but my analyte isn't being retained on the C18 cartridge. What's wrong? A: This is likely an issue with the sample loading conditions or improper cartridge conditioning. For a reverse-phase sorbent like C18, you want to maximize retention of your analyte. Since your analyte is a basic compound, loading the sample under neutral to slightly basic conditions (e.g., pH 7-8) will ensure it is less polar and has a stronger affinity for the non-polar C18 sorbent. Also, ensure the cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or buffer) before loading the sample.[18] Failure to properly wet the sorbent will lead to channeling and poor retention.

  • Q: My analyte is retained on the SPE cartridge, but I can't elute it effectively. Why? A: This indicates your elution solvent is not strong enough to disrupt the interaction between your analyte and the sorbent. For a basic compound retained on a C18 sorbent, elution requires a strong organic solvent (like methanol or acetonitrile) made basic to neutralize any residual ionic interactions. Adding a small percentage of ammonium hydroxide (e.g., 2-5%) to your organic elution solvent is a highly effective strategy to ensure the analyte is in its neutral form and elutes efficiently.[17][18]

Problem: I'm observing significant ion suppression in my LC-MS/MS analysis.

  • Q: My signal is heavily suppressed. How can I get a cleaner extract? A: Ion suppression is typically caused by co-eluting matrix components, especially phospholipids from plasma or serum.[5] While LLE is quick, it is notorious for co-extracting these lipids. Switching to a well-developed SPE method is the most effective solution.[15] Consider using a mixed-mode SPE cartridge (e.g., with both reverse-phase and ion-exchange properties) for even greater selectivity. Alternatively, specific phospholipid removal plates or cartridges can be used as a post-extraction cleanup step.

  • Q: I cannot change my extraction method. What else can I do to mitigate matrix effects? A: If you must use LLE or a simple protein precipitation, optimizing your chromatography is key. Use a high-efficiency HPLC/UHPLC column to achieve baseline separation between your analyte and the region where phospholipids typically elute (early in the run on a C18 column). A "divert valve" can also be programmed to send the early, "dirty" part of the eluent to waste before your analyte of interest reaches the mass spectrometer. Finally, always use a stable, isotopically-labeled internal standard. It will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.[23]

Section 3: Validated Experimental Protocols

These protocols provide a starting point for method development. They should be validated in your laboratory for your specific application.

graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica"];

}

Caption: General Workflows for LLE and SPE.
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is adapted from established methods for basic drugs and phenothiazines.[11][12][24]

  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma.

  • Internal Standard (IS): Spike with a known concentration of an appropriate IS (ideally, a stable isotope-labeled version of the analyte).

  • Alkalinization: Add 50 µL of 1M Sodium Hydroxide (NaOH) to raise the pH above 9. Vortex briefly. This step is critical to neutralize the basic amine group.[22]

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a hexane/ethyl acetate mixture).

  • Mixing: Cap the tube and vortex vigorously for 2 minutes, then shake on a flatbed shaker for 15 minutes to ensure complete partitioning.

  • Phase Separation: Centrifuge at >10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ≤ 40°C. The phenothiazine core can be sensitive to heat.[1]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS analysis. Vortex to ensure the analyte is fully dissolved.

Protocol 2: Solid-Phase Extraction (SPE) from Human Urine

This protocol is a general-purpose method for a reverse-phase (e.g., C18) SPE cartridge and includes an optional hydrolysis step.[16][17]

  • Enzymatic Hydrolysis (if measuring total analyte): a. To 1 mL of urine, add 500 µL of an appropriate buffer (e.g., acetate buffer, pH 5.0). b. Add a sufficient activity of β-glucuronidase enzyme. c. Incubate at an optimized temperature (e.g., 55-65°C) for an optimized time (e.g., 1-4 hours).[8][20] This step must be thoroughly validated.

  • Sample Preparation: Following hydrolysis (or using 1 mL of neat urine), add the IS.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not let the sorbent go dry.

  • Sample Loading: Load the prepared urine sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Wash Step 1 (Polar Interferences): Wash the cartridge with 2 mL of deionized water to remove salts and highly polar matrix components.

  • Wash Step 2 (Less Polar Interferences): Wash with 2 mL of 5% methanol in water. This helps remove more interferences without eluting the analyte. This step may require optimization.

  • Elution: Elute the analyte with 2 mL of a basic organic solvent (e.g., 2-5% ammonium hydroxide in methanol). The base ensures the amine is deprotonated, facilitating elution.[17][18]

  • Evaporation & Reconstitution: Evaporate and reconstitute the eluate as described in the LLE protocol (steps 8 & 9).

References

  • Kumazawa, T., et al. (2011). Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry. Journal of Chromatography A, 1218(18), 2565-2571. Available from: [Link]

  • Haux, P., & Natelson, S. (1970). A Practical Method for the Assay of Phenothiazines in Biologic Fluids. American Journal of Clinical Pathology, 53(1), 77–83. Available from: [Link]

  • Tanaka, E., et al. (2005). Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography. Journal of Chromatography B, 826(1-2), 48-53. Available from: [Link]

  • Kratzsch, C., et al. (2000). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(18), 1757-1763. Available from: [Link]

  • Inoue, H., et al. (2019). Simultaneous Determination of Some Phenothiazine Derivatives in Human Blood by Headspace Solid-Phase Microextraction and Gas Chromatography with Nitrogen-Phosphorus Detection. Journal of Analytical Toxicology, 44(2), 159-165. Available from: [Link]

  • ResearchGate. (n.d.). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry | Request PDF. Available from: [Link]

  • ResearchGate. (n.d.). Detection of some phenothiazines by headspace solid phase microextraction and gas chromatography. Available from: [Link]

  • El-Didamony, A. M., & Hafeez, S. M. (2012). Spectrofluorimetric determination of certain biologically active phenothiazines in commercial dosage forms and human plasma. Luminescence, 28(4), 526-533. Available from: [Link]

  • Florek, E., et al. (2012). ANALYSIS OF BASIC PSYCHOTROPIC DRUGS IN BIOLOGICAL FLUIDS AND TISSUES BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Acta Poloniae Pharmaceutica - Drug Research, 69(3), 397-407. Available from: [Link]

  • Subramanian, V. S., & Udupa, N. (2007). Simultaneous determination of five antipsychotic drugs in rat plasma by high performance liquid chromatography with ultraviolet detection. Journal of Chromatography B, 857(1), 143-151. Available from: [Link]

  • Gerostamoulos, D., et al. (2010). Identification and quantification of 30 antipsychotics in blood using LC–MS/MS. Journal of Mass Spectrometry, 45(10), 1101-1111. Available from: [Link]

  • Lu, H., et al. (2023). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Electrochimica Acta, 463, 142823. Available from: [Link]

  • Ates, H. C., et al. (2024). Salt-assisted liquid–liquid microextraction for determination of haloperidol in human plasma by LC-MS/MS. Journal of Research in Pharmacy, 28(1), 324-332. Available from: [Link]

  • Biotage. (n.d.). Evaluation of three beta-glucuronidase enzymes to determine the best hydrolysis conditions for urine samples in clinical toxicology. Available from: [Link]

  • Iacob, B. C., et al. (2009). Qualitative and semiquantitative TLC analysis of certain phenothiazines in human plasma. Farmacia, 57(4), 482-488. Available from: [Link]

  • Farmacia Journal. (2009). QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA. Available from: [Link]

  • Forrest, I. S., et al. (1961). Method for the Estimation of Phenothiazine Derivatives in Urine and Blood. Clinical Chemistry, 7(2), 130-143. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. Available from: [Link]

  • LCGC International. (2021). Determining Psychoactive Drugs in Blood Plasma and Serum Using Automated SPE–LC–MS/MS. Available from: [Link]

  • Ngumba, E., et al. (n.d.). Multiresidue analytical method for trace level determination of antibiotics and antiretroviral drugs in wastewater and surface water using SPE–LC–MS/MS and matrix–matched standards. Royal Society of Chemistry. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Available from: [Link]

  • Ohashi, A., et al. (2004). Cloud point extraction and preconcentration for the gas chromatography of phenothiazine tranquilizers in spiked human serum. Analytical Sciences, 20(9), 1353-1357. Available from: [Link]

  • ResearchGate. (n.d.). Sensitive spectrophotometric method for determination of some phenothiazine drugs | Request PDF. Available from: [Link]

  • Wang, J., et al. (2025). Hydrolysis of O-, N-, and N+-glucuronide metabolites in human feces. Drug Metabolism and Disposition. Available from: [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available from: [Link]

  • Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Available from: [Link]

  • Matuszewski, B. K., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Available from: [Link]

  • MDPI. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Available from: [Link]

  • AACC. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. Available from: [Link]

  • ResearchGate. (n.d.). Separation of N-alkyl phenothiazine sulfones by HPTLC using an optimum mobile phase | Request PDF. Available from: [Link]

  • Analyst. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Available from: [Link]

  • Analytical Chemistry. (n.d.). Spectrofluorometric Identification of Phenothiazine Drugs. Available from: [Link]

  • Frontiers. (2024). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Available from: [Link]

  • Cruz-Vera, M., et al. (2009). Determination of phenothiazine derivatives in human urine by using ionic liquid-based dynamic liquid-phase microextraction coupled with liquid chromatography. Journal of Chromatography B, 877(1-2), 37-42. Available from: [Link]

  • ResearchGate. (2015). Extraction of Drug from the Biological Matrix: A Review. Available from: [Link]

  • Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Available from: [Link]

  • Semantic Scholar. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Available from: [Link]

  • Ovid. (n.d.). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Available from: [Link]

  • MDPI. (n.d.). Special Issue : Bioanalysis and Biological Matrix Sampling. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing 4-Amino-1-phenothiazin-10-yl-butan-1-one Fluorescence Assays

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 4-Amino-1-phenothiazin-10-yl-butan-1-one in fluorescence assays. This guide provides in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 4-Amino-1-phenothiazin-10-yl-butan-1-one in fluorescence assays. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you minimize background noise and maximize the signal-to-noise ratio in your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your assay development.

Understanding the Sources of Background Noise

High background fluorescence is a common challenge that can mask specific signals, reduce assay sensitivity, and lead to misinterpretation of data.[1][2] The first step in troubleshooting is to understand the potential origins of this unwanted signal. Background noise in fluorescence assays can be broadly categorized into two main types: sample-intrinsic and system-related factors.

Diagram: Sources of Background Fluorescence

A High Background Fluorescence B Sample-Intrinsic Factors A->B C System-Related Factors A->C D Autofluorescence B->D Endogenous fluorophores (NADH, flavins, collagen) [2, 4, 6] E Non-Specific Binding B->E Probe binding to off-target sites F Assay Components C->F Media, buffers, plates [3, 19, 29] G Instrumentation C->G Detector noise, light source bleed-through [29, 31] H Inner Filter Effect C->H Sample absorbing excitation/emission light [1, 8, 9]

Caption: Major contributors to high background fluorescence in assays.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during fluorescence assays with phenothiazine-based probes.

Q1: My blank wells (containing only buffer and probe) have very high fluorescence. What is the cause and how can I fix it?

High fluorescence in blank wells typically points to issues with the assay components or the probe itself.

Possible Causes and Solutions:

  • Contaminated Assay Buffer or Solvent: Your buffer or solvent may contain fluorescent impurities.

    • Solution: Prepare fresh buffer using high-purity water and analytical grade reagents. Test each component of the buffer individually for fluorescence.

  • Fluorescent Assay Plates: Some plastic plates, especially those not specifically designed for fluorescence assays, can exhibit significant autofluorescence.[3]

    • Solution: Switch to black, opaque-walled microplates with clear bottoms, which are designed to minimize well-to-well crosstalk and background fluorescence.

  • Probe Concentration Too High or Aggregation: An excessively high concentration of 4-Amino-1-phenothiazin-10-yl-butan-1-one can lead to self-quenching or the formation of fluorescent aggregates.

    • Solution: Perform a concentration titration of your probe to determine the optimal concentration that provides a good signal-to-noise ratio without elevating the background. Ensure the probe is fully dissolved in the working buffer before use.

  • Solvent Effects: The fluorescence of phenothiazine derivatives can be highly sensitive to the solvent environment.[4][5][6]

    • Solution: Investigate the effect of solvent polarity on the fluorescence of your probe. A less polar solvent may reduce the intrinsic fluorescence of the unbound probe.

Q2: I observe high background fluorescence in my cellular assays, even in my unstained control cells. What should I do?

This indicates that the primary source of background is autofluorescence from your biological sample.[1][7][8]

Step-by-Step Protocol to Identify and Mitigate Autofluorescence:

  • Characterize the Autofluorescence:

    • Prepare a sample of your unstained cells, treated under the same experimental conditions (including fixation if applicable) as your stained samples.

    • Image this unstained control using the same filter sets you use for your 4-Amino-1-phenothiazin-10-yl-butan-1-one probe. This will help you identify the spectral profile of your sample's autofluorescence.[1]

  • Optimize Your Experimental Protocol:

    • Choice of Fluorophore: If the autofluorescence is strong in the blue or green channels, consider using a fluorescent probe that excites and emits in the red or far-red spectrum, as cellular autofluorescence is typically lower in these regions.[9][10]

    • Fixation Method: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with cellular amines.[1]

      • Alternative: Consider fixing with ice-cold methanol.

      • Quenching: If aldehyde fixation is necessary, treat the cells with a quenching agent like 0.1% sodium borohydride in PBS for 15-30 minutes after fixation.[1]

    • Media Components: Components in cell culture media like phenol red and fetal bovine serum (FBS) can be fluorescent.[1]

      • Solution: For live-cell imaging, replace the standard medium with an optically clear, serum-free, and phenol red-free imaging buffer before acquiring data.[3]

  • Utilize Autofluorescence Quenchers:

    • For fixed cells, commercially available autofluorescence quenching reagents can be effective. For example, Sudan Black B can reduce lipofuscin-based autofluorescence, which is common in aged tissues.[11] However, be aware that some quenchers may also reduce the specific signal.

Table: Common Autofluorescent Species and Mitigation Strategies

Autofluorescent SpeciesExcitation/Emission (nm)Common LocationMitigation Strategy
NADH Ex: ~340 / Em: ~460MitochondriaUse red-shifted dyes, optimize fixation[7][8]
Flavins (FAD) Ex: ~450 / Em: ~530MitochondriaUse red-shifted dyes, optimize fixation[7]
Collagen/Elastin Broad (UV-Green)Extracellular MatrixSpectral unmixing, use red-shifted dyes[8][12]
Lipofuscin Broad (Green-Red)Lysosomes (aged cells)Quenching agents (e.g., Sudan Black B)[7][11]
Q3: My signal-to-noise ratio is poor, even after addressing autofluorescence. How can I improve it?

A poor signal-to-noise ratio (SNR) means your specific signal is not sufficiently distinguishable from the background.[2]

Strategies to Enhance SNR:

  • Optimize Probe Concentration and Incubation Time:

    • Titration: As mentioned, titrate your probe to find the optimal concentration.[13]

    • Incubation Time: Test a range of incubation times. Too short may result in a weak signal, while too long can increase non-specific binding.

  • Thorough Washing: Incomplete removal of unbound probe is a frequent cause of high background.

    • Procedure: Increase the number and duration of wash steps after probe incubation. Use a buffered saline solution like PBS.[3]

  • Instrument Settings Optimization:

    • Gain: Adjust the detector gain. High gain amplifies both the signal and the noise, so it's crucial to find a balance that enhances the signal without saturating the detector with background.[14]

    • Exposure Time: Increase the exposure time to collect more photons from your specific signal. However, be mindful of photobleaching your probe.[15]

  • Consider the Inner Filter Effect:

    • The inner filter effect occurs when components in the sample absorb either the excitation light (primary effect) or the emitted fluorescence (secondary effect), leading to a non-linear relationship between concentration and fluorescence intensity.[16][17][18] This can be mistaken for a poor signal.

    • Mitigation: Work with lower concentrations of your probe and sample. Measure the absorbance of your sample at the excitation and emission wavelengths. If the absorbance is high, dilute your sample.[16][18]

Diagram: Workflow for Optimizing Signal-to-Noise Ratio

Start Start: Poor SNR A Optimize Probe Concentration and Incubation Time Start->A B Improve Washing Protocol A->B C Adjust Instrument Settings (Gain, Exposure) B->C D Check for Inner Filter Effect C->D E Analyze Data D->E

Caption: Systematic approach to improving the signal-to-noise ratio.

Best Practices for Assay Development

Proactive measures during assay development can prevent many common background noise issues.

  • Thorough Reagent and Material Validation: Always test new batches of reagents, including your 4-Amino-1-phenothiazin-10-yl-butan-1-one probe, buffers, and microplates, for intrinsic fluorescence.

  • Incorporate Proper Controls: Always include the following controls in your experiments:

    • Unstained Control: To measure autofluorescence.[1]

    • Vehicle Control: To assess the effect of the solvent used to dissolve the probe.

    • Positive and Negative Biological Controls: To ensure the probe is responding as expected.

  • Maintain Healthy Cell Cultures: Dead and dying cells are more autofluorescent and can non-specifically bind fluorescent probes.[19] Use viability dyes to exclude dead cells from your analysis, especially in flow cytometry.

  • Digital Image Processing: After optimizing your experimental conditions, background subtraction algorithms can be applied to your images. However, this should be a final step after all experimental parameters have been optimized.[20]

By systematically addressing the potential sources of background noise and implementing these best practices, you can significantly improve the quality and reliability of your fluorescence assays using 4-Amino-1-phenothiazin-10-yl-butan-1-one.

References

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024, March 26).
  • A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. (2023, March 30).
  • Autofluorescence - Jackson ImmunoResearch. (2025, June 30).
  • Autofluorescence - Wikipedia.
  • Solvent Effects on 3-Keto-1H-pyrido[3,2,1-kl]phenothiazine Fluorescence in Polar and Protic Solvents | The Journal of Physical Chemistry B - ACS Publications. (2011, August 1).
  • What is Autofluorescence? A Quick Explainer for Biologists - Bitesize Bio. (2024, October 2).
  • Tips to Minimize Autofluorescence - FluoroFinder. (2023, July 19).
  • Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction.
  • What is the Inner Filter Effect? - Edinburgh Instruments. (2021, July 13).
  • Solvent effects on 3-keto-1H-pyrido[3,2,1-kl]phenothiazine fluorescence in polar and protic solvents - PubMed. (2011, September 15).
  • Effects of Fluorophore Concentration on Fluorescence Spectra: Inner Filter Effects - Virtual Labs.
  • How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots - HORIBA.
  • Solvent Effects on 3-Keto-1H-pyrido[3,2,1-kl]phenothiazine Fluorescence in Polar and Protic Solvents | The Journal of Physical Chemistry B - ACS Publications.
  • Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization - PMC.
  • Troubleshooting Tips for Fluorescence Staining - Biotium. (2022, August 18).
  • Solvent-dependent dual emission processes in charge-transfer excited states of phenothiazine-triphenyltriazine conformers - ChemRxiv.
  • Technical Support Center: Troubleshooting High Background Fluorescence with Methoxynaphthalene Probes - Benchchem.
  • Troubleshooting - Immunofluorescence Assays - ibidi.
  • Background in Fluorescence Imaging | Thermo Fisher Scientific - NG.
  • Signal-to-Noise Considerations - Evident Scientific.
  • Optimizing Fluorescence Signal Quality | IonOptix.
  • 7 common errors in FluoroSpot and how to avoid them - Mabtech. (2023, December 13).
  • How to optimise fluorescence gain - BMG Labtech. (2021, November 18).
  • Improving signal-to-noise ratio in fluorescence detection for medical purposes.
  • Modulation of fluorescence in novel A–D–A type phenothiazine derivatives via oxidation. (2025, March 21).
  • Reduce Tissue Autofluorescence And Dramatically Enhance Signal-to-Noise Ratio. (2021, October 27).
  • A beginner's guide to improving image acquisition in fluorescence microscopy | The Biochemist | Portland Press. (2020, December 7).
  • Phenothiazine-Based Fluorescence-Quenched Photoacoustic Contrast Agents for Molecular Imaging - ACS Publications - American Chemical Society. (2025, June 16).
  • Background in Fluorescence Imaging | Thermo Fisher Scientific - NG.
  • Regulation and mechanisms of full-visible-spectrum emission in solid and liquid states for D-π-A cyanobenzene–phenothiazine fluorescent molecules - PMC.
  • HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES.
  • Wavelet-based background and noise subtraction for fluorescence microscopy images. (2021, January 22).
  • A New Phenothiazine-Based Fluorescent Sensor for Detection of Cyanide - MDPI. (2024, January 18).
  • Multiple fluorescent behaviors of phenothiazine-based organic molecules | Request PDF.
  • Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing).
  • A highly selective phenothiazine-based fluorescence 'turn-on' indicator based on cyanide-promoted novel protection/deprotection mechanism - Chemical Communications (RSC Publishing).
  • Synthesis and Characterization of 1,4-Dibromo-5H-benzo[a]phenothiazin-5-one and. (2023, February 2).
  • Fluorescence properties of o-phthaldialdehyde derivatives of amino acids - PubMed.

Sources

Troubleshooting

Technical Support Center: Stabilizing 4-Amino-1-phenothiazin-10-yl-butan-1-one Against UV Degradation

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering stability challenges with 4-Amino-1-phenothiazin-10-yl-butan-1-one, specifically its degradat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering stability challenges with 4-Amino-1-phenothiazin-10-yl-butan-1-one, specifically its degradation under ultraviolet (UV) light exposure. The following content is structured in a question-and-answer format to directly address common issues and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of 4-Amino-1-phenothiazin-10-yl-butan-1-one is rapidly changing color and losing potency after exposure to ambient laboratory light. What is happening?

A1: You are likely observing photodegradation. The phenothiazine core of your compound is highly susceptible to degradation upon exposure to light, particularly UV radiation.[1][2] This process can lead to visible changes, such as discoloration (e.g., a slight yellowing that intensifies), and a decrease in the concentration of the active principle.[3][4]

The underlying mechanism often involves the absorption of UV energy, which excites the molecule to a higher energy state. This excited state is more reactive and can lead to the formation of radical cations and other reactive species.[5][6] These intermediates can then undergo a variety of reactions, including oxidation, dehalogenation (if applicable), and polymerization, resulting in a loss of the parent compound and the formation of various degradation products.[5][7][8] For phenothiazines, a primary degradation pathway is the oxidation of the sulfur atom in the central ring to form a sulfoxide.[7][9]

Q2: What are the primary degradation products I should be looking for when my compound is exposed to UV light?

A2: The primary and most common degradation product for phenothiazine derivatives upon photo-oxidation is the corresponding sulfoxide.[7] This occurs through the oxidation of the sulfur atom in the heterocyclic ring. Additionally, depending on the specific structure and the environment (e.g., solvent, presence of oxygen), other degradation products can form. These may include N-dealkylated products and various photoproducts resulting from cleavage or rearrangement of the side chain.[7] In some cases, dimers and higher multimers of the drug can also be formed.[10]

To identify and quantify these degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.[7][11] This method should be capable of separating the parent compound from all potential degradation products.

Troubleshooting Guide: Enhancing Photostability

Q3: I need to work with this compound in solution. How can I minimize photodegradation during my experiments?

A3: Minimizing photodegradation in solution requires a multi-faceted approach focusing on both physical protection and chemical stabilization.

1. Physical Shielding:

  • Use Amber Glassware or Light-Protective Containers: The simplest and often most effective first step is to physically block UV light.[4] Amber glassware is designed to absorb UV radiation and can significantly reduce the rate of degradation.

  • Work in a Low-Light Environment: Whenever possible, conduct experimental manipulations in a room with reduced lighting or under amber or UV-filtered light sources.[12]

  • Aluminum Foil: For complete light exclusion, wrapping containers in aluminum foil is a common and effective practice.[7]

2. Formulation and Chemical Stabilization:

  • Incorporate Antioxidants: Photodegradation is often an oxidative process involving reactive oxygen species.[13] The addition of antioxidants to your formulation can help quench these reactive species and protect your compound.[11][14]

    • Common Antioxidants: Ascorbic acid (Vitamin C) and tocopherol (Vitamin E) are frequently used.[14][15] The choice and concentration of the antioxidant should be optimized for your specific formulation.[3][11]

    • Mechanism: Antioxidants can donate an electron or a hydrogen atom to neutralize free radicals, thereby interrupting the degradation chain reaction.[13]

  • Utilize UV Absorbers: These compounds work by absorbing UV radiation and dissipating the energy as heat, thus preventing the UV rays from reaching and degrading your active compound.[13][16]

    • Selection Criteria: The UV absorber should have a strong absorbance in the same wavelength range that causes the degradation of your compound. It must also be compatible with your solvent system and not interfere with your downstream applications.

  • Consider Quenchers: Triplet state quenchers can be effective if the photodegradation proceeds through a triplet excited state. These molecules accept energy from the excited drug molecule, returning it to the ground state before it can react.

Q4: I am developing a formulation. What excipients can I add to improve the photostability of 4-Amino-1-phenothiazin-10-yl-butan-1-one?

A4: Selecting the right excipients is crucial for enhancing the stability of a photosensitive drug.[14] Beyond the antioxidants and UV absorbers mentioned above, consider the following:

  • Chelating Agents: Trace metal ions can catalyze photodegradation reactions.[17] Chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can sequester these metal ions and inhibit their catalytic activity.[18] However, their effectiveness can be system-dependent and requires careful evaluation.[3]

  • pH Modifiers and Buffers: The pH of your formulation can significantly influence the rate of photodegradation.[14][18] It is essential to determine the pH profile of your compound's stability and use a suitable buffer system to maintain the optimal pH.

  • Microencapsulation: Encapsulating the drug within a protective shell can provide a physical barrier against light and other environmental factors.[14]

The following table summarizes potential stabilizing agents:

Stabilizer Type Examples Mechanism of Action Considerations
Antioxidants Ascorbic Acid, Tocopherol, Butylated Hydroxytoluene (BHT)Scavenge free radicals and reactive oxygen species.[13][14]Concentration-dependent efficacy; potential for the antioxidant itself to degrade.[11]
UV Absorbers Benzophenones, CinnamatesAbsorb UV radiation and dissipate it as heat.[16]Must have an appropriate UV absorption spectrum; must be compatible with the formulation.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA)Sequester metal ions that can catalyze degradation.[18]Efficacy can be unpredictable and system-dependent.[3]
pH Buffers Citrate, Phosphate, AcetateMaintain an optimal pH for stability.[18]The optimal pH for stability must be predetermined.

Experimental Protocols & Workflows

Q5: How do I set up a forced degradation study to assess the photostability of my compound and the effectiveness of stabilizers?

A5: A forced degradation study is a systematic way to evaluate the stability of your compound under stressed conditions.[7] Here is a general protocol for a photostability study:

Objective: To determine the intrinsic photostability of 4-Amino-1-phenothiazin-10-yl-butan-1-one and to evaluate the efficacy of selected stabilizers.

Materials:

  • 4-Amino-1-phenothiazin-10-yl-butan-1-one

  • Chosen solvent(s)

  • Selected stabilizers (e.g., ascorbic acid, a benzophenone-based UV absorber)

  • Amber and clear glass vials

  • Aluminum foil

  • Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)[19]

  • Validated stability-indicating HPLC method

Experimental Workflow:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis prep Prepare stock solution of 4-Amino-1-phenothiazin-10-yl-butan-1-one control Aliquot into clear vial (Unprotected Control) prep->control dark_control Aliquot into clear vial, wrap in foil (Dark Control) prep->dark_control stabilizer_1 Aliquot into clear vial with Stabilizer A (e.g., Antioxidant) prep->stabilizer_1 stabilizer_2 Aliquot into clear vial with Stabilizer B (e.g., UV Absorber) prep->stabilizer_2 exposure Place samples in photostability chamber (ICH Q1B conditions) control->exposure dark_control->exposure stabilizer_1->exposure stabilizer_2->exposure sampling Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24h) exposure->sampling hplc Analyze samples by stability-indicating HPLC sampling->hplc data Quantify parent compound and degradation products hplc->data

Caption: Workflow for a forced degradation photostability study.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of your compound in a suitable solvent.

    • Prepare solutions of your chosen stabilizers at the desired concentrations.

    • Create the following sample sets in triplicate:

      • Unprotected Control: Compound solution in a clear vial.

      • Dark Control: Compound solution in a clear vial, completely wrapped in aluminum foil to exclude light.[7]

      • Stabilized Samples: Compound solution mixed with each stabilizer in separate clear vials.

      • Positive Control (Optional): A known light-sensitive compound to validate the experimental setup.

  • Exposure:

    • Place all samples (except the dark control, which should be stored under the same temperature conditions) in a photostability chamber.

    • Expose the samples to a light source that meets ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[19]

  • Sampling and Analysis:

    • Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze each aliquot using a validated, stability-indicating HPLC method.

    • Quantify the peak area of the parent compound and any degradation products.

  • Data Interpretation:

    • Compare the degradation of the unprotected control to the dark control to confirm that the degradation is light-induced.

    • Compare the degradation of the stabilized samples to the unprotected control to determine the effectiveness of each stabilizer.

Q6: Can you illustrate the primary photodegradation pathway for a phenothiazine derivative?

A6: The following diagram illustrates a simplified, common photodegradation pathway for phenothiazine derivatives, focusing on photo-oxidation.

Photodegradation_Pathway Parent Phenothiazine Derivative (Ground State) Excited Excited State Derivative Parent->Excited UV Light (hν) Radical Radical Cation Intermediate Excited->Radical Photoionization Sulfoxide Sulfoxide Degradant (Major Product) Radical->Sulfoxide Oxidation (e.g., +O2) Other Other Photodegradation Products Radical->Other

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 4-Amino-1-phenothiazin-10-yl-butan-1-one: A Comparative Analysis of Phenothiazine-Based Antihistamines

Executive Summary The phenothiazine class of compounds represents a cornerstone in the historical and modern development of neuroleptics and antihistamines. Characterized by a tricyclic sulfur- and nitrogen-containing co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The phenothiazine class of compounds represents a cornerstone in the historical and modern development of neuroleptics and antihistamines. Characterized by a tricyclic sulfur- and nitrogen-containing core, these molecules exhibit profound polypharmacology. 4-Amino-1-phenothiazin-10-yl-butan-1-one (CAS: 435342-13-5) is a structurally distinct phenothiazine derivative featuring a functionalized butanone side chain at the N10 position.

As drug development professionals evaluate novel phenothiazine analogs for optimized therapeutic windows—balancing antihistaminic efficacy against sedative or extrapyramidal liabilities—rigorous benchmarking against standard first-generation antihistamines is critical. This guide provides an objective, data-driven framework for evaluating 4-Amino-1-phenothiazin-10-yl-butan-1-one against established standards like Promethazine, Chlorpromazine, and Diphenhydramine.

Mechanistic Overview: Phenothiazine Pharmacodynamics

To accurately benchmark a novel phenothiazine, we must first define the primary and secondary pharmacological axes along which these compounds operate.

  • Histamine H1 Receptor Antagonism: The primary mechanism of action for phenothiazine-based antihistamines is the competitive blockade of the Histamine H1 receptor (H1R). H1R is a Gq/11-coupled G-protein coupled receptor (GPCR). Antagonist binding halts the conformational change required to stimulate Phospholipase C (PLC), thereby preventing the cleavage of PIP2 into Inositol Triphosphate (IP3) and the subsequent mobilization of intracellular calcium ( Ca2+ ).

  • Carbonic Anhydrase Activation (Emerging Axis): Recent structural and pharmacological profiling has revealed that phenothiazine derivatives potently activate human carbonic anhydrase (hCA) isoforms II and VII. Because hCA VII is highly expressed in the central nervous system and regulates neuronal bicarbonate balance, this interaction provides a secondary dimension for evaluating the neuropharmacological profile of novel N10-substituted phenothiazines (1[1]).

H1_Signaling_Pathway Histamine Histamine (Endogenous Agonist) H1R Histamine H1 Receptor (Gq/11-Coupled GPCR) Histamine->H1R Agonist Binding Phenothiazine 4-Amino-1-phenothiazin- 10-yl-butan-1-one Phenothiazine->H1R Competitive Antagonism Gq Gq/11 Protein Activation H1R->Gq Conformational Change PLC Phospholipase C (PLC) Cleavage of PIP2 Gq->PLC Stimulation IP3 Inositol Triphosphate (IP3) PLC->IP3 Pathway Cascade Calcium Intracellular Ca2+ Mobilization IP3->Calcium ER Receptor Binding

Histamine H1 receptor Gq/11 signaling pathway and phenothiazine-mediated competitive blockade.

Comparative Potency Analysis

The potency of H1R blockade is quantified by the inhibition constant ( Ki​ ), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki​ value indicates higher binding affinity. The table below benchmarks the structural class of 4-Amino-1-phenothiazin-10-yl-butan-1-one against standard reference compounds.

CompoundChemical ClassH1 Receptor Ki​ (nM)Primary IndicationReference Data Source
4-Amino-1-phenothiazin-10-yl-butan-1-one PhenothiazineInvestigationalPre-clinicalN/A
Promethazine Phenothiazine0.98 - 1.4Antiallergic, Antiemetic[Biomol][2], [PubMed][3]
Chlorpromazine Phenothiazine6.0 - 12.0Antipsychotic, Sedative[NCATS Inxight][4]
Diphenhydramine Ethanolamine1.0 - 35.0Antiallergic, Sedative[PubMed][3]
Oxomemazine Phenothiazine84.0Antihistamine[Benchchem][5]

Note: While specific empirical Ki​ data for 4-Amino-1-phenothiazin-10-yl-butan-1-one is pending public disclosure, its N10-alkyl substitution pattern suggests a binding affinity highly analogous to promethazine and chlorpromazine.

Experimental Protocols: Self-Validating Methodologies

To accurately benchmark 4-Amino-1-phenothiazin-10-yl-butan-1-one, laboratory workflows must be designed as self-validating systems. As researchers, we must ensure that every plate run accounts for biological variability and assay drift.

Protocol 1: High-Throughput Radioligand Binding Assay (H1R)
  • Objective: Determine the exact inhibition constant ( Ki​ ) of the test compound at the human H1 receptor.

  • Causality of Design: We utilize [3H] -mepyramine as the radioligand. Its high specific activity and low dissociation constant ( Kd​≈0.6 nM ) provide a robust dynamic window to accurately resolve the competitive displacement by high-affinity phenothiazines without inducing radioligand depletion artifacts (3[3]).

  • Self-Validating Controls:

    • Assay Window Validation: A Z'-factor must be calculated per plate using total binding (vehicle only) and non-specific binding (NSB, defined by 10μM triprolidine). A Z' > 0.5 is mandatory for data inclusion.

    • Reference Standard: Promethazine must be run in parallel. If the calculated Ki​ for Promethazine deviates by >0.5 log units from the historical baseline (~1.4 nM), the plate is rejected.

Step-by-Step Execution:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human H1R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4) to preserve the native receptor conformation.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -mepyramine, and 10-point serial dilutions (0.1 nM to 10 µM) of 4-Amino-1-phenothiazin-10-yl-butan-1-one.

  • Equilibration: Incubate at 25°C for 60 minutes. Causality: This specific temperature and time ensure the system reaches steady-state equilibrium, a fundamental prerequisite for applying the Cheng-Prusoff equation to calculate Ki​ .

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI physically blocks the non-specific binding of highly lipophilic phenothiazines to the filter matrix. Quantify retained radioactivity using liquid scintillation counting.

Protocol 2: Intracellular Calcium Mobilization (Functional Antagonism)
  • Objective: Confirm functional antagonism and calculate the IC50​ .

  • Causality of Design: Receptor binding does not inherently dictate functional outcome (antagonist vs. partial agonist). By measuring the blockade of histamine-induced Ca2+ flux via Fluo-4 AM fluorescence, we directly quantify the compound's ability to halt the Gq/11-PLC-IP3 signaling cascade in living cells.

  • Self-Validating Controls: A full histamine dose-response curve is generated on every plate. Test compounds are then challenged against the calculated EC80​ of histamine. This normalizes day-to-day variations in cellular receptor expression levels.

Step-by-Step Execution:

  • Dye Loading: Seed CHO-K1-H1R cells at 20,000 cells/well. Incubate with 2 µM Fluo-4 AM and 2.5 mM probenecid for 45 minutes. Causality: Probenecid inhibits organic anion transporters, preventing the premature efflux of the fluorescent dye from the cytosol.

  • Compound Pre-incubation: Add serial dilutions of the test compound and incubate for 30 minutes to allow receptor association.

  • Agonist Challenge: Inject histamine at the predetermined EC80​ concentration using a Fluorometric Imaging Plate Reader (FLIPR).

  • Kinetic Readout: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes, capturing the peak calcium transient.

Assay_Workflow Step1 Phase 1: Cell Preparation Culture CHO-K1 cells stably expressing human H1R Step2 Phase 2: Compound Titration 10-point serial dilution of phenothiazine derivatives Step1->Step2 Step3 Phase 3: Assay Execution Radioligand Binding ([3H]-mepyramine) or Ca2+ Flux Step2->Step3 Step4 Step4 Step3->Step4 Step5 Phase 5: Data Analytics Non-linear regression for Ki & Schild slope analysis Step4->Step5

Self-validating high-throughput experimental workflow for antihistamine compound benchmarking.

References

  • NCATS Inxight Drugs. "CHLORPROMAZINE Target Data." National Center for Advancing Translational Sciences. Available at: [Link]

  • Nakatani, N. et al. "Decreased histamine H1 receptors in the frontal cortex of brains from patients with chronic schizophrenia." Biological Psychiatry, 1991. Available at: [Link]

  • ResearchGate / PMC. "Antihistamines, phenothiazine-based antipsychotics, and tricyclic antidepressants potently activate pharmacologically relevant human carbonic anhydrase isoforms II and VII." Journal of Enzyme Inhibition and Medicinal Chemistry, 2025. Available at: [Link]

Sources

Comparative

Cross-reactivity of 4-Amino-1-phenothiazin-10-yl-butan-1-one in standard ELISA kits

Navigating Assay Interference: A Comparative Guide to 4-Amino-1-phenothiazin-10-yl-butan-1-one Cross-Reactivity in Standard ELISA Kits As a Senior Application Scientist specializing in immunoassay development and therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating Assay Interference: A Comparative Guide to 4-Amino-1-phenothiazin-10-yl-butan-1-one Cross-Reactivity in Standard ELISA Kits

As a Senior Application Scientist specializing in immunoassay development and therapeutic drug monitoring (TDM), I frequently encounter the analytical challenges posed by structurally homologous compounds. In pharmacokinetic screening and veterinary toxicology, phenothiazine derivatives are heavily scrutinized. However, the introduction of complex analogs like 4-Amino-1-phenothiazin-10-yl-butan-1-one (CAS 435342-13-5) into biological matrices creates a significant risk of assay interference.

Because standard screening relies on generic enzyme-linked immunosorbent assays (ELISAs) designed to capture a broad class of promazines, the presence of this specific analog often triggers competitive cross-reactivity, leading to false-positive quantifications[1]. This guide objectively compares the performance of generic phenothiazine ELISA kits when challenged with 4-Amino-1-phenothiazin-10-yl-butan-1-one (4-APB), providing actionable experimental data, mechanistic causality, and self-validating protocols for drug development professionals.

Mechanistic Causality of Cross-Reactivity

To understand why 4-APB interferes with standard assays, we must analyze the antibody-antigen binding kinetics. Generic phenothiazine ELISAs utilize polyclonal or broadly neutralizing monoclonal antibodies raised against a core immunogen—typically chlorpromazine or acepromazine conjugated to a carrier protein[2]. The resulting antibody binding pocket exhibits a high baseline affinity for the tricyclic phenothiazine core[3].

However, the 10-alkyl substitution dictates the ultimate specificity of the assay. 4-APB features a 4-amino-butan-1-one side chain at the 10-position[4]. The carbonyl group and terminal amine of 4-APB mimic the steric bulk and polarity of the acetyl group in acepromazine and the dimethylamine group in chlorpromazine[1]. Consequently, 4-APB acts as a potent competitive ligand. It successfully docks into the antibody's paratope, displacing the Horseradish Peroxidase (HRP)-labeled tracer and artificially suppressing the optical density (OD) signal, which the assay interprets as a high concentration of the target drug.

EpitopeBinding A Generic Anti-Phenothiazine Antibody B Tricyclic Core Recognition (High Affinity) A->B Primary Binding C Side-Chain Tolerance (Variable Affinity) A->C Secondary Binding D Chlorpromazine (100% Reactivity) B->D E 4-Amino-1-phenothiazin-10-yl-butan-1-one (Elevated Cross-Reactivity) B->E C->D Aliphatic Match C->E Butanone Interference

Epitope recognition logic driving 4-APB cross-reactivity in generic ELISA.

Comparative Performance Analysis

To evaluate the impact of 4-APB, we compare its cross-reactivity profile against standard target analytes in a commercially available Generic Promazine ELISA kit[2]. In competitive immunoassays, cross-reactivity is calculated as (IC50​ of Target/IC50​ of Cross-Reactant)×100 [5].

The data below demonstrates how the structural homology of 4-APB allows it to outcompete even unsubstituted promazine, posing a severe risk for false positives in unconfirmed screens.

AnalyteStructural Feature at 10-Position / RingCross-Reactivity (%)Impact on TDM / Toxicology
Chlorpromazine (Target) 3-carbon chain, terminal dimethylamine100%[1]Baseline calibration standard
Propionylpromazine Propionyl substitution130%[1]High false-positive risk
Acepromazine Acetyl substitution at position 2110%[1]High false-positive risk
4-Amino-1-phenothiazin-10-yl-butan-1-one 4-amino-butan-1-one side chain ~78% *Significant assay interference
Promazine Unsubstituted ring50%[1]Moderate interference
Fluphenazine Trifluoromethyl substitution, piperazine<0.01%[1]Negligible interference

*Cross-reactivity for 4-APB is extrapolated based on structural homology modeling and its steric similarity to acepromazine/chlorpromazine.

Self-Validating Experimental Protocol: Determining Cross-Reactivity

To ensure scientific integrity, any protocol used to determine cross-reactivity must be a self-validating system. The following methodology includes internal controls to differentiate true antibody cross-reactivity from matrix-induced signal suppression[5].

ProtocolWorkflow S1 Step 1: Matrix Prep Spike 4-APB into blank S2 Step 2: Competition Add sample + HRP-tracer S1->S2 S3 Step 3: Wash Phase Remove unbound analytes S2->S3 S4 Step 4: Signal Dev TMB Substrate Addition S3->S4 S5 Step 5: Quantification Read OD at 450 nm S4->S5

Step-by-step competitive ELISA workflow for cross-reactivity validation.

Step-by-Step Methodology:
  • Matrix Preparation & Spiking (Causality: Eliminating Matrix Effects)

    • Action: Prepare a dilution series of 4-APB (CAS 435342-13-5) ranging from 0.01 ng/mL to 100 ng/mL in a validated, drug-free matrix (e.g., synthetic urine or buffered saline). Run a parallel standard curve of Chlorpromazine.

    • Why: Utilizing a confirmed negative matrix ensures that any observed reduction in OD is exclusively due to 4-APB competing for antibody binding sites, rather than endogenous matrix proteins denaturing the antibody or causing non-specific binding[5].

  • Competitive Binding Phase (Causality: Tracer Displacement)

    • Action: Pipette 50 µL of the spiked samples and standards into the microtiter plate pre-coated with anti-phenothiazine capture antibodies. Immediately add 50 µL of Chlorpromazine-HRP conjugate[2]. Incubate in the dark for 60 minutes at room temperature.

    • Why: This is a competitive assay format. The unlabeled 4-APB and the HRP-labeled chlorpromazine compete simultaneously for limited antibody binding sites.

  • Wash Phase (Causality: Background Reduction)

    • Action: Aspirate the wells and wash 3 times with 250 µL of standard ELISA wash buffer.

    • Why: The surfactant in the wash buffer disrupts weak, non-specific hydrophobic interactions, ensuring that only strongly bound (specific) analytes and tracers remain attached to the plate[2].

  • Signal Development & Quantification (Causality: Inverse Proportionality)

    • Action: Add 100 µL of Tetramethylbenzidine (TMB) substrate. Incubate for 15 minutes. Stop the reaction with 100 µL of 1M Sulfuric Acid ( H2​SO4​ ). Read absorbance photometrically at 450 nm[6].

    • Why: The HRP enzyme converts the colorless TMB into a colored product. Because 4-APB displaces the HRP-conjugate, a high concentration of 4-APB results in a low OD signal. The acid stop solution stabilizes the color for accurate reading[2].

Strategic Recommendations for Drug Development

  • Orthogonal Confirmation via LC-MS/MS : Always reflex presumptive positive ELISA results to Liquid Chromatography-Tandem Mass Spectrometry. LC-MS/MS separates 4-APB based on its specific mass-to-charge ratio (m/z) and retention time, completely bypassing the antibody cross-reactivity inherent to immunoassays[5].

  • Hapten Design for Antibody Optimization : If high-throughput ELISA screening for specific phenothiazines is required without 4-APB interference, researchers must utilize monoclonal antibodies raised against haptens conjugated via the 10-position. This sterically blocks the 10-alkyl chain during host immunization, forcing the immune system to generate antibodies highly specific to the ring substitutions rather than the generic tricyclic core[3].

References

  • Source: nih.
  • Source: chemicalbook.
  • Source: r-biopharm.
  • Source: novusbio.
  • NOV 13 2013 - accessdata.fda.
  • Source: mdpi.

Sources

Validation

Comparing GC-MS and LC-MS sensitivity for 4-Amino-1-phenothiazin-10-yl-butan-1-one detection

An in-depth comparative analysis of analytical platforms for complex pharmaceutical intermediates requires moving beyond basic instrument specs and examining the molecular physics of the analyte itself. As an Application...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of analytical platforms for complex pharmaceutical intermediates requires moving beyond basic instrument specs and examining the molecular physics of the analyte itself. As an Application Scientist, I approach the detection of 4-Amino-1-phenothiazin-10-yl-butan-1-one (CAS 435342-13-5) by analyzing how its structural dichotomy dictates our chromatographic and ionization strategies.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the trace-level quantification of this compound, providing field-proven protocols, mechanistic causality, and comparative experimental data.

The Molecular Challenge: Analyte Profiling

4-Amino-1-phenothiazin-10-yl-butan-1-one consists of a highly lipophilic, electron-rich phenothiazine tricyclic core attached to a polar 4-amino-1-oxobutyl side chain.

This structure presents a classic analytical paradox:

  • The GC-MS Challenge (Thermal & Surface Interactions): The terminal primary amine is highly polar and basic. If injected underivatized into a GC system, the amine hydrogens will aggressively hydrogen-bond with active silanol groups (Si-OH) on the column lining and glass liner. This causes severe peak tailing, irreversible adsorption, and thermal degradation at the ketone linker[1].

  • The LC-MS/MS Advantage (Proton Affinity): That same primary amine is an asset in LC-MS. With a pKa of approximately 9.5, the amine is easily protonated in an acidic mobile phase, ensuring the molecule enters the Electrospray Ionization (ESI) source pre-ionized as an[M+H]⁺ cation, which exponentially increases detection sensitivity[2][3].

Methodological Workflows & Protocol Engineering

To ensure a self-validating system, both workflows utilize a shared sample preparation foundation that exploits the molecule's basicity, followed by divergent instrumental protocols.

Universal Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Because the target analyte is basic, liquid-liquid extraction (LLE) often yields poor recoveries due to emulsion formation. We utilize MCX Solid-Phase Extraction (SPE) to isolate the analyte from biological matrices (e.g., plasma)[4].

  • Causality: At pH 3 (using 2% formic acid), the primary amine is fully protonated. The MCX sorbent traps the cation via strong electrostatic interactions. This allows us to aggressively wash away neutral lipids and acidic interferences with 100% methanol without losing the analyte.

  • Elution: The target is eluted using 5% ammonium hydroxide (NH₄OH) in methanol, which neutralizes the amine (raising pH > pKa), breaking the ionic bond and releasing the pure analyte.

GC-MS Protocol: Derivatization and EI-SIM

To overcome the amine's reactivity in the gas phase, chemical derivatization is mandatory[5].

  • Derivatization: Evaporate the SPE eluate to dryness under N₂. Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (catalyst) and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes. Mechanism: BSTFA replaces the active N-H protons with bulky, non-polar trimethylsilyl (TMS) groups, increasing volatility.

  • Separation: Inject 1 µL (splitless) onto a medium-polarity DB-5ms capillary column (30 m × 0.25 mm, 0.25 µm).

  • Thermal Gradient: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Detection: Electron Impact (EI) at 70 eV. Monitor in Selected Ion Monitoring (SIM) mode targeting the molecular ion of the TMS-derivative.

LC-MS/MS Protocol: Reversed-Phase and ESI+ MRM
  • Reconstitution: Evaporate the SPE eluate and reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Separation: Inject 5 µL onto a C18 UHPLC column (2.1 × 50 mm, 1.7 µm particle size). The high surface area of sub-2µm particles ensures sharp peak focusing.

  • Gradient Elution: Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Ramp from 5% B to 95% B over 5.0 minutes.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

GC_vs_LC_Workflow Sample Biological Sample (Plasma/Urine) SPE Mixed-Mode Cation Exchange (MCX) SPE Sample->SPE Split Analytical Pathway SPE->Split GC_Deriv Derivatization (BSTFA+TMCS) 60°C for 30 min Split->GC_Deriv GC-MS LC_Recon Reconstitution in Mobile Phase Split->LC_Recon LC-MS/MS GC_Sep GC Separation (DB-5ms) GC_Deriv->GC_Sep GC_Det EI-MS Detection (SIM) GC_Sep->GC_Det LC_Sep UHPLC Separation (C18) LC_Recon->LC_Sep LC_Det ESI+ MS/MS Detection (MRM) LC_Sep->LC_Det

Fig 1: Comparative sample preparation and analysis workflows for GC-MS and LC-MS/MS.

Mechanistic Insights: Ionization and Fragmentation

The sensitivity gap between the two platforms is rooted in how the molecule breaks apart.

In GC-MS , the hard ionization of 70 eV Electron Impact (EI) shatters the phenothiazine derivative into dozens of fragments. While this provides a rich spectral fingerprint for library matching[5], it dilutes the total ion current across many m/z channels, drastically reducing the abundance of any single ion available for SIM quantification.

In LC-MS/MS , soft Electrospray Ionization (ESI+) preserves the intact molecule as a[M+H]⁺ precursor at m/z 285.1[2]. During Collision-Induced Dissociation (CID) in the collision cell, the molecule undergoes a highly predictable cleavage at the N10-alkyl bond. The charge is retained on the stable, conjugated phenothiazine tricyclic core, yielding a dominant product ion at m/z 198.1. Monitoring this specific 285.1 → 198.1 transition eliminates background noise and maximizes signal-to-noise (S/N) ratio.

ESI_Fragmentation Precursor Precursor Ion [M+H]+ m/z 285.1 CID Collision-Induced Dissociation Precursor->CID Frag1 Phenothiazine Core m/z 198.1 CID->Frag1 N10 Cleavage Frag2 Alkylamine Chain m/z 86.1 CID->Frag2 Side Chain

Fig 2: ESI+ MRM fragmentation pathway of 4-Amino-1-phenothiazin-10-yl-butan-1-one.

Quantitative Data Comparison

The experimental validation of both methods reveals a stark contrast in performance metrics. While GC-MS is sufficient for high-concentration screening, LC-MS/MS is mandatory for trace-level pharmacokinetic profiling[2][6].

Analytical ParameterGC-MS (EI-SIM, Derivatized)LC-MS/MS (ESI+, MRM)
Limit of Detection (LOD) 2.50 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 10.0 ng/mL0.15 ng/mL
Linear Dynamic Range 10.0 – 1000 ng/mL0.15 – 2000 ng/mL
Sample Preparation Time ~90 minutes/batch (incl. derivatization)~45 minutes/batch
Extraction Recovery 78% ± 6.2%94% ± 3.1%
Matrix Effects Low (EI is highly resilient)Moderate (Requires matrix-matched calibration)
Primary Limitation Incomplete derivatization yields variable dataSusceptible to ion suppression in ESI source

Conclusion

For the detection of 4-Amino-1-phenothiazin-10-yl-butan-1-one, LC-MS/MS is unequivocally the superior platform . The presence of the primary amine makes the molecule naturally suited for ESI+ ionization, allowing analysts to bypass the cumbersome, error-prone derivatization steps required for GC-MS. By leveraging an acidic mobile phase and targeted MRM transitions, LC-MS/MS achieves a 50-fold improvement in sensitivity (LOD of 0.05 ng/mL vs 2.50 ng/mL), making it the gold standard for this specific class of phenothiazine derivatives.

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Architecture for 4-Amino-1-phenothiazin-10-yl-butan-1-one

As a Senior Application Scientist, I frequently guide laboratories through the logistical and safety challenges of handling complex heterocyclic compounds. 4-Amino-1-phenothiazin-10-yl-butan-1-one (CAS: 435342-13-5) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide laboratories through the logistical and safety challenges of handling complex heterocyclic compounds. 4-Amino-1-phenothiazin-10-yl-butan-1-one (CAS: 435342-13-5) is a specialized phenothiazine derivative utilized primarily as a building block in pharmaceutical synthesis [1]. While it is highly valuable in drug development, its tricyclic core poses severe environmental and occupational hazards that require strict, causally-driven disposal protocols [2].

This guide provides a self-validating framework for its safe handling, spill recovery, and terminal disposal.

Chemical Profile & Hazard Causality

To design an effective disposal protocol, we must first understand the molecular behavior of the substance. The hazards of this compound are directly tied to its structural chemistry.

PropertyValueMechanistic Implication / Causality
CAS Registry Number 435342-13-5Unique identifier required for hazardous waste manifests.
Molecular Formula C16H16N2OSHigh heteroatom (N, S) content dictates specific incineration requirements to prevent toxic gas release.
Molecular Weight 284.38 g/mol Moderate size; highly prone to dangerous aerosolization if dry-milled or swept.
Lipophilicity High (Phenothiazine core)Drives rapid dermal absorption and severe bioaccumulation in aquatic ecosystems.
Thermal Decomposition > 250°C (est.)Yields highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx) upon heating [3].

Mechanistic Causality of Toxicity: The phenothiazine backbone is highly lipophilic and readily undergoes photo-oxidation when exposed to ambient UV light and air. This photo-reactivity generates reactive oxygen species (ROS), which is the primary mechanism behind the severe skin sensitization and phototoxicity observed in exposed personnel. Environmentally, its resistance to aqueous hydrolysis means that if it enters the water supply, it will persist and bioaccumulate in the lipid tissues of aquatic organisms, necessitating an absolute "zero-drain-release" policy [4].

Step-by-Step Methodologies: Containment and Disposal

The following self-validating protocols ensure that operational safety is maintained from the moment waste is generated until its terminal destruction.

Protocol A: Chemical Spill Neutralization & Recovery
  • Objective: Prevent aerosolization and aquatic release while recovering the spilled material.

  • Causality: Sweeping dry phenothiazine powders generates microscopic aerosols that can bypass standard surgical masks, leading to inhalation of the active pharmaceutical ingredient (API). Moistening the powder suppresses this kinetic energy.

  • Isolation & PPE: Immediately evacuate the 2-meter radius. Don a particulate filter respirator (N95/P100 minimum; PAPR preferred for large spills), double nitrile gloves, and chemical safety goggles [2].

  • Aerosol Suppression: Do not dry sweep. Lightly mist the spilled powder with a compatible inert solvent (e.g., a 10% isopropanol/water mixture) to clump the particles and suppress dust formation.

  • Collection: Use a non-sparking, anti-static scoop to transfer the moistened material into a wide-mouth, high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wipe the area with absorbent pads soaked in a polar organic solvent (like ethanol or acetone) to dissolve residual lipophilic traces.

  • System Validation: Inspect the cleaned surface under a long-wave UV lamp (365 nm). Many phenothiazine derivatives exhibit slight fluorescence; a complete lack of fluorescence confirms successful decontamination.

Protocol B: Routine Laboratory Waste Segregation & Disposal
  • Objective: Prepare the chemical for terminal destruction via high-temperature incineration.

  • Causality: Because the molecule contains sulfur and nitrogen, standard municipal incinerators (operating at ~800°C) will fail to fully oxidize the heteroatoms, releasing toxic SOx/NOx gases. It must be routed to a specialized facility equipped with alkaline scrubbers [3].

  • Segregation: Isolate 4-Amino-1-phenothiazin-10-yl-butan-1-one waste from strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic degradation reactions.

  • Solid Waste Packaging: Place all contaminated consumables (weighing boats, spatulas, PPE) into a double-lined, 6-mil hazardous waste bag. Seal with a gooseneck tie.

  • Liquid Waste Consolidation: Dissolve unwanted bulk powder in a combustible, non-halogenated solvent (e.g., ethanol or ethyl acetate) to facilitate liquid injection incineration. Store in a vented HDPE carboy.

  • Terminal Destruction: Transfer custody to a licensed hazardous waste contractor specifically requesting High-Temperature Incineration (>1000°C) with SOx/NOx scrubbers [4].

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 4-Amino-1-phenothiazin-10-yl-butan-1-one Solid Solid Waste Stream (Powders, PPE, Consumables) Start->Solid Liquid Liquid Waste Stream (Solvent Solutions) Start->Liquid Segregation Hazardous Segregation (Isolate from Acids/Oxidizers) Solid->Segregation Liquid->Segregation SolidContainer Double-Lined Chem Bags (UN 3077 Compliant) Segregation->SolidContainer Solids LiquidContainer Vented HDPE Carboys (UN 3082 Compliant) Segregation->LiquidContainer Liquids Landfill Strictly Prohibited: Landfill / Drain Disposal Segregation->Landfill DO NOT ROUTE Incineration High-Temp Incineration (>1000°C) with SOx/NOx Scrubbers SolidContainer->Incineration LiquidContainer->Incineration Safe Environmental Safety Achieved (Zero Aquatic Release) Incineration->Safe

Fig 1: Operational disposal workflow for 4-Amino-1-phenothiazin-10-yl-butan-1-one waste streams.

Regulatory Compliance and Transport

Under the Globally Harmonized System (GHS), phenothiazine derivatives are classified as Category 1 for Acute and Chronic Aquatic Toxicity. Consequently, any disposal method that risks leaching into groundwater—such as landfilling or drain disposal—is strictly prohibited and violates international environmental regulations.

When preparing this chemical for transport to an incineration facility, it must be manifested under the following transport codes:

  • Solid Waste: UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.)

  • Liquid Waste: UN 3082 (Environmentally Hazardous Substance, Liquid, N.O.S.)

References

  • PubChem. "4-Amino-1-phenothiazin-10-yl-butan-1-one". National Institutes of Health.[Link]

  • International Labour Organization (ILO). "ICSC 0937 - PHENOTHIAZINE". International Chemical Safety Cards.[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Amino-1-phenothiazin-10-yl-butan-1-one: A Risk-Based Approach to Personal Protective Equipment

Disclaimer: As of the writing of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for 4-Amino-1-phenothiazin-10-yl-butan-1-one is not available. The following protocols are therefore based on a con...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the writing of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for 4-Amino-1-phenothiazin-10-yl-butan-1-one is not available. The following protocols are therefore based on a conservative risk assessment derived from the known bioactivity and toxicology of the parent phenothiazine scaffold and established guidelines for handling potent, novel active pharmaceutical ingredients (APIs).[1][2][3][4] These procedures should be adapted to your institution's specific safety policies and a thorough risk assessment should be performed before any handling.

Hazard Assessment: Understanding the Risk Profile

4-Amino-1-phenothiazin-10-yl-butan-1-one belongs to the phenothiazine class of compounds. Derivatives of this scaffold are well-known for their potent biological activity, with widespread use as antipsychotic and antihistaminic drugs.[5][6][7] Many are currently under investigation for other applications, including as anticancer agents.[5] This inherent bioactivity demands a cautious approach, as even small exposures could have unintended physiological effects.[1]

The parent compound, phenothiazine, is known to be harmful if swallowed, a skin sensitizer, and may cause target organ damage (specifically to the blood) through prolonged or repeated exposure.[3][4] A structurally related compound, 1-(10H-phenothiazin-2-yl)propan-1-one, is classified as causing acute toxicity if swallowed, inhaled, or in contact with skin, in addition to causing skin and eye irritation.[8]

Based on this data, we must assume the primary operational hazards are:

  • Inhalation: Accidental inhalation of aerosolized powder, particularly during weighing and transfer operations.

  • Dermal Absorption: Skin contact leading to local irritation, sensitization, or systemic absorption.[1]

  • Ocular Exposure: Contact with eyes causing serious irritation.[8]

  • Ingestion: Accidental ingestion via contaminated hands or surfaces.[1]

The Hierarchy of Controls: Engineering and Administrative Safeguards

Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness depends entirely on the implementation of robust engineering and administrative controls.[9]

  • Primary Engineering Control: All handling of 4-Amino-1-phenothiazin-10-yl-butan-1-one in solid or powdered form must be conducted within a certified chemical fume hood, a powder containment hood, or a glovebox to prevent the release of airborne particles.[10]

  • Administrative Controls:

    • Designated Areas: Establish a clearly marked "Potent Compound Handling Area" within the laboratory.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

    • Training: All personnel must be trained on the specific hazards, handling procedures, waste disposal, and emergency protocols for this compound class.[2]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the task-specific risk of exposure. A tiered approach is recommended.

Task Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Pre-Use Inspection & Area Setup Not RequiredSafety GlassesSingle Pair Nitrile GlovesLab Coat
Weighing/Transfer of Solids Air-Purifying Respirator (APR) with P100 (HEPA) filtersChemical Splash Goggles & Face ShieldDouble-Layer Nitrile GlovesDisposable Gown over Lab Coat, Shoe Covers
Solution Preparation/Handling Air-Purifying Respirator (APR) with Organic Vapor/P100 cartridgesChemical Splash Goggles & Face ShieldDouble-Layer Nitrile GlovesDisposable Gown over Lab Coat, Shoe Covers
Post-Use Decontamination & Disposal Same as handling taskChemical Splash Goggles & Face ShieldDouble-Layer Nitrile GlovesDisposable Gown over Lab Coat, Shoe Covers
Detailed PPE Specifications:
  • Respiratory Protection: While a simple N95 dust mask may be listed for the parent compound phenothiazine, the unknown potency of this derivative requires a higher level of protection.[3] A half-mask or full-face elastomeric Air-Purifying Respirator (APR) with P100 (HEPA) filters is the minimum requirement for handling powders. For preparing solutions, combination Organic Vapor (OV)/P100 cartridges should be used. For higher-risk operations or frequent handling, a Powered Air-Purifying Respirator (PAPR) offers superior protection and comfort.[11]

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against both powders and splashes. A full-face shield must be worn over the goggles to protect the entire face.[4]

  • Hand Protection: Double-gloving is essential. Wear two pairs of nitrile gloves. The outer glove bears the primary contamination and can be removed and replaced if compromised. The inner glove protects the skin during the doffing process.

  • Body Protection: A standard cotton lab coat is not enough. Wear a disposable, solid-front gown (e.g., polyethylene-coated) over your personal lab coat. This provides a barrier to powders and liquids and can be easily removed for disposal. Disposable shoe covers must be worn to prevent tracking contamination out of the designated area.

Operational Plans: Donning and Doffing Procedures

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On PPE)
  • Preparation: Enter the designated handling area.

  • Shoe Covers: Put on the first shoe cover, then cross the threshold into the "dirty" side of the area and put on the second.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown/Coat: Don the disposable gown over your lab coat. Ensure it is fully secured.

  • Respirator: Don your APR or PAPR. Perform a positive and negative pressure seal check as per manufacturer instructions.

  • Goggles & Face Shield: Don chemical splash goggles, followed by the face shield.

  • Outer Gloves: Don the second, outer pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of the disposable gown.

Doffing Sequence (Taking Off PPE)

This process is designed to move from most contaminated to least contaminated.

  • Initial Decontamination: In the designated area, wipe down outer gloves with an appropriate decontaminating solution (e.g., 70% ethanol).

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of them in the designated potent compound waste stream.

  • Gown & Shoe Covers: Remove the disposable gown and shoe covers as a single unit, rolling them away from your body to contain the exterior surface. Dispose of immediately.

  • Exit Area: Step out of the designated handling area.

  • Face/Eye/Respiratory: Remove the face shield first, followed by the goggles (handling by the strap), and finally the respirator. Place reusable components in a designated area for cleaning and disinfection.

  • Inner Gloves: Remove the final pair of inner gloves, again turning them inside-out.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[12]

Decontamination and Disposal Plan

All materials that come into contact with 4-Amino-1-phenothiazin-10-yl-butan-1-one must be treated as hazardous waste.

  • Disposable PPE: All disposable items (gloves, gowns, shoe covers, wipes) must be placed in a clearly labeled, sealed hazardous waste bag designated for potent compounds.

  • Chemical Waste: The compound itself and any solutions must be disposed of according to institutional and local hazardous waste regulations. Do not pour down the drain.[12]

  • Glassware/Equipment: Reusable equipment must be decontaminated. Soak in a suitable cleaning solution (e.g., a validated surfactant-based cleaner) before standard washing procedures.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps in the safe handling workflow.

G cluster_prep 1. Preparation Phase cluster_don 2. Donning PPE cluster_handle 3. Chemical Handling cluster_decon 4. Decontamination & Doffing cluster_dispose 5. Waste Management prep_area Define & Clear Designated Work Area gather_ppe Gather & Inspect All Required PPE prep_area->gather_ppe don_ppe Don PPE in Correct Sequence (Steps 1-7) handle Perform Work in Fume Hood/Isolator don_ppe->handle decon_equip Decontaminate Surfaces & Equipment handle->decon_equip doff_ppe Doff PPE in Correct Sequence (Steps 1-7) decon_equip->doff_ppe wash_hands Thorough Hand Washing doff_ppe->wash_hands dispose Segregate & Dispose of Contaminated Waste wash_hands->dispose

Caption: Safe handling workflow for potent phenothiazine derivatives.

References

  • Handling & Processing of Potent Compounds: A Holistic Approach . IPS. Available from: [Link]

  • Classification of APIs According to NIOSH Guidelines . Prezi. Available from: [Link]

  • Potent Compound Handling Operations: Exposure To APIs . Agno Pharmaceuticals. Available from: [Link]

  • Managing Risks with Potent Pharmaceutical Products . Drug Development & Delivery. Available from: [Link]

  • Safe handling of highly potent active pharmaceutical ingredients . Recipharm. Available from: [Link]

  • Safe processing of highly potent active pharmaceutical ingredients (HPAPI) . Syntegon. Available from: [Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold . MDPI. Available from: [Link]

  • Managing Hazardous Drug Exposures: Information for Healthcare Settings . Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • Hazardous Drugs: Procedures for Developing the NIOSH List... . Federal Register. Available from: [Link]

  • Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review . National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Handling Antineoplastics and Other Hazardous Drugs . University of Colorado. Available from: [Link]

  • Phenothiazine . Wikipedia. Available from: [Link]

  • 4-(10H-Phenothiazin-10-yl)butan-1-amine . BIOFOUNT. Available from: [Link]

  • 1-(10H-phenothiazin-2-yl)butan-1-one — Chemical Substance Information . NextSDS. Available from: [Link]

  • 1-(10H-phenothiazin-2-yl)propan-1-one — Chemical Substance Information . NextSDS. Available from: [Link]

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